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  • Product: 6-(2,3-Dimethylphenoxy)pyridin-3-amine
  • CAS: 219866-00-9

Core Science & Biosynthesis

Foundational

6-(2,3-dimethylphenoxy)-3-pyridinamine synonyms and nomenclature

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals. Executive Summary 6-(2,3-Dimethylphenoxy)-3-pyridinamine (CAS 219866-00-9) is a highly versatile bi-aryl build...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals.

Executive Summary

6-(2,3-Dimethylphenoxy)-3-pyridinamine (CAS 219866-00-9) is a highly versatile bi-aryl building block utilized extensively in modern medicinal chemistry[1]. Characterized by an aminopyridine core linked via an ether bridge to a sterically hindered 2,3-dimethylphenyl ring, this compound serves as a critical intermediate in the synthesis of novel pharmacophores. Its unique structural topology makes it a privileged scaffold in the development of voltage-gated potassium channel (Kv3) modulators and various kinase inhibitors[2]. This whitepaper provides a comprehensive technical analysis of its nomenclature, physicochemical properties, and field-validated synthetic methodologies.

Nomenclature and Structural Mapping

The nomenclature of this compound often presents a point of ambiguity in chemical databases and literature due to the bidirectional numbering conventions of the pyridine ring[3]. Understanding this mapping is essential for accurate database querying and patent filing.

  • IUPAC Standard: 6-(2,3-dimethylphenoxy)pyridin-3-amine. According to strict IUPAC rules, the nitrogen atom of the heterocycle is designated as position 1. The primary amine (-NH2) is assigned to position 3, which consequently places the bulky ether linkage at position 6[1].

  • Common Synonym: 5-amino-2-(2,3-dimethylphenoxy)pyridine. In many commercial catalogs and legacy medicinal chemistry literature, the ether linkage is prioritized at position 2, which shifts the amino group to position 5[3].

Both names describe the exact same regiochemistry. The 2,3-dimethylphenoxy moiety provides significant lipophilicity and steric bulk, which are critical for anchoring the molecule into deep hydrophobic pockets of target proteins.

Nomenclature Core Pyridine Ring (Nitrogen = Pos 1) Sub1 Amino Group (-NH2) Core->Sub1 Substitution at C3 (or C5) Sub2 2,3-Dimethylphenoxy Group Core->Sub2 Substitution at C6 (or C2) Name1 IUPAC Name: 6-(2,3-dimethylphenoxy) pyridin-3-amine Sub1->Name1 Name2 Common Synonym: 5-amino-2-(2,3-dimethylphenoxy) pyridine Sub1->Name2 Sub2->Name1 Sub2->Name2

Logical mapping of pyridine ring substitution to IUPAC and synonym nomenclature.

Physicochemical Profiling

The following table summarizes the core quantitative and structural data for the compound, essential for stoichiometric calculations and analytical validation[1],[3].

PropertyValue
IUPAC Name 6-(2,3-dimethylphenoxy)pyridin-3-amine
Common Synonyms 5-amino-2-(2,3-dimethylphenoxy)pyridine; 3-Amino-6-(2,3-dimethylphenoxy)pyridine
CAS Registry Number 219866-00-9
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
MDL Number MFCD00052792
Core Motif Di-aryl ether; Aminopyridine

Synthetic Methodology: A Self-Validating Protocol

The most robust, scalable, and high-yielding route to 6-(2,3-dimethylphenoxy)-3-pyridinamine involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction[2].

Mechanistic Causality

The success of the SNAr etherification relies entirely on the strong electron-withdrawing nature of the nitro group at the 5-position of the starting material (2-chloro-5-nitropyridine). This group stabilizes the anionic Meisenheimer intermediate formed when the 2,3-dimethylphenoxide nucleophile attacks the 2-position. Microwave irradiation is strategically employed to rapidly overcome the activation energy barrier, significantly reducing reaction times from hours to minutes while minimizing thermal degradation byproducts[2].

SynthesisWorkflow SM 2-Chloro-5-nitropyridine + 2,3-Dimethylphenol Step1 Step 1: SNAr Reaction K2CO3, DMF, 110°C (Microwave) SM->Step1 Nucleophilic Attack Int1 Intermediate: 2-(2,3-Dimethylphenoxy)-5-nitropyridine Step1->Int1 Ether Linkage Formed Step2 Step 2: Nitro Reduction H2, Pd/C, MeOH, RT Int1->Step2 Catalytic Hydrogenation Prod Final Product: 6-(2,3-Dimethylphenoxy)pyridin-3-amine Step2->Prod Amine Generation

Two-step synthetic workflow for 6-(2,3-dimethylphenoxy)pyridin-3-amine.

Step-by-Step Protocol

Phase 1: Microwave-Assisted SNAr Etherification

  • Reagent Preparation: In a 20 mL microwave-safe vial, combine 2-chloro-5-nitropyridine (500 mg, 3.15 mmol) and 2,3-dimethylphenol (385 mg, 3.15 mmol)[2].

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.31 g, 9.46 mmol, 3.0 eq). Causality: The excess weak base ensures complete deprotonation of the phenol to form the highly nucleophilic phenoxide without hydrolyzing the starting chloride.

  • Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (10 mL). The mixture will immediately appear as a dark brown suspension[2].

  • Irradiation: Seal the reaction vessel and heat in a microwave reactor (e.g., Biotage Initiator) at 110 °C for exactly 1 hour[2].

  • Workup & Validation: Cool to room temperature and dilute with diethyl ether (25 mL). Wash the organic phase with water (3 × 20 mL) to force the DMF into the aqueous layer. Dry over Na₂SO₄, filter, and concentrate.

    • Self-Validation: Thin-Layer Chromatography (TLC) using Petroleum Ether:EtOAc (50:1) must show the complete disappearance of the starting chloride, confirming quantitative conversion.

Phase 2: Chemoselective Nitro Reduction

  • Solvation: Dissolve the crude 2-(2,3-dimethylphenoxy)-5-nitropyridine intermediate in anhydrous methanol (15 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 50 mg) under a strict nitrogen atmosphere to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir vigorously at room temperature. Causality: Pd/C is selected for its high chemoselectivity; the robust diaryl ether linkage remains unaffected, ensuring only the nitro group is reduced.

  • Endpoint Validation: Monitor hydrogen gas uptake. The reaction is a self-validating system—it is complete when gas consumption definitively ceases (typically 2-4 hours).

  • Purification: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the pure 6-(2,3-dimethylphenoxy)pyridin-3-amine.

Downstream Applications in Drug Development

The primary amine of 6-(2,3-dimethylphenoxy)-3-pyridinamine is a highly reactive nucleophile, making it an ideal anchor point for late-stage derivatization in drug discovery:

  • Kv3 Channel Modulators: Reaction of this primary amine with specialized carboxylic acids or acid chlorides yields complex amides and imidazolidinedione derivatives. These downstream products have been patented as potent modulators of Kv3.1 and Kv3.2 voltage-gated potassium channels, which hold profound therapeutic potential for treating severe neurological disorders, including ataxia, spontaneous seizures, and fragmented sleep patterns[2].

  • Kinase Inhibitors: The aminopyridine motif is frequently reacted with isocyanates to form bi-aryl ureas. This structural class is famous for its ability to bind to the DFG-out conformation of various receptor tyrosine kinases (RTKs), making it a staple in modern oncology research.

References

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine

Executive Summary In modern drug discovery, the rational design of small-molecule active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds. 6-(2,3-Dimethylphenoxy)pyridin-3-amine is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of small-molecule active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds. 6-(2,3-Dimethylphenoxy)pyridin-3-amine is a highly versatile heteroaryl-aryl ether intermediate. It is frequently utilized in the synthesis of kinase inhibitors, where the aminopyridine core targets the ATP-binding hinge region, and the substituted phenoxy group occupies adjacent lipophilic pockets. This whitepaper provides a rigorous, self-validating mechanistic blueprint for the physicochemical characterization and synthesis of this critical building block.

Part 1: Physicochemical Data & Molecular Properties

Accurate physicochemical profiling is the first step in validating intermediate integrity. The table below summarizes the core quantitative data for 6-(2,3-Dimethylphenoxy)pyridin-3-amine, confirming its molecular formula and weight[1].

PropertyValue
Chemical Name 6-(2,3-Dimethylphenoxy)pyridin-3-amine
Synonyms 5-amino-2-(2,3-dimethylphenoxy)pyridine
CAS Number [2]
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight [2]
Hydrogen Bond Donors 1 (Primary amine group)
Hydrogen Bond Acceptors 3 (Pyridine N, Amine N, Ether O)
Appearance Solid powder

Part 2: Structural Deconstruction & Pharmacological Utility

The structural architecture of 6-(2,3-Dimethylphenoxy)pyridin-3-amine is not arbitrary; each moiety serves a distinct physicochemical and pharmacological purpose.

Structure Core 6-(2,3-Dimethylphenoxy) pyridin-3-amine Amine Primary Amine (-NH2) Handle for amide coupling Kinase hinge binding Core->Amine Ether Diaryl Ether Linkage Conformational flexibility Metabolic stability Core->Ether Phenyl 2,3-Dimethylphenyl Lipophilic pocket filling Steric shield Core->Phenyl Pyridine Pyridine Ring Aqueous solubility H-bond acceptor Core->Pyridine

Fig 1: Pharmacophoric deconstruction of 6-(2,3-Dimethylphenoxy)pyridin-3-amine.

  • Primary Amine (-NH₂) : Acts as the primary synthetic handle for downstream amide coupling with electrophilic building blocks (e.g., acyl chlorides). Biologically, it serves as a critical hydrogen bond donor/acceptor pair for kinase hinge binding.

  • Pyridine Core : Lowers the overall lipophilicity (LogP) compared to a pure biphenyl ether, improving aqueous solubility and providing an additional basic center for salt formation.

  • Diaryl Ether Linkage : Provides essential conformational flexibility, allowing the molecule to adapt to complex binding pockets while maintaining metabolic stability against oxidative cleavage.

  • 2,3-Dimethylphenyl Group : The ortho-methyl group provides steric hindrance that shields the ether linkage from enzymatic degradation, while the meta-methyl group fills deep lipophilic pockets in target proteins.

Part 3: Mechanistic Synthesis & Experimental Protocols

The synthesis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine is achieved via a robust, two-step workflow: Nucleophilic Aromatic Substitution (S_NAr) followed by chemoselective catalytic hydrogenation.

Synthesis SM1 2-Chloro-5- nitropyridine Step1 SNAr Reaction K2CO3, DMF, 90°C SM1->Step1 SM2 2,3-Dimethylphenol SM2->Step1 Int1 2-(2,3-Dimethylphenoxy) -5-nitropyridine Step1->Int1 Step2 Catalytic Hydrogenation Pd/C, H2, EtOH Int1->Step2 Product 6-(2,3-Dimethylphenoxy) pyridin-3-amine Step2->Product

Fig 2: Two-step synthesis workflow via SNAr and catalytic nitro reduction.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Mechanistic Rationale : The reaction between 2-chloro-5-nitropyridine and 2,3-dimethylphenol proceeds via an [3]. The strong electron-withdrawing nature of the nitro group, combined with the electronegative pyridine nitrogen, highly activates the 2-position toward nucleophilic attack[3]. This forms a resonance-stabilized Meisenheimer complex before the expulsion of the chloride leaving group[3].

Self-Validating Protocol :

  • Charge a dry reaction vessel with 2-chloro-5-nitropyridine (1.0 eq) and 2,3-dimethylphenol (1.05 eq).

  • Solvate with anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and accelerating the S_NAr rate.

  • Add Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is a mild base with a pKa sufficient to deprotonate the phenol (~10) without inducing unwanted side reactions or degrading the pyridine core.

  • Heat the mixture to 90°C for 8 hours under a nitrogen atmosphere. Monitor reaction completion via LC-MS (disappearance of the 2-chloro-5-nitropyridine mass).

  • Workup : Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the intermediate 2-(2,3-dimethylphenoxy)-5-nitropyridine.

Step 2: Catalytic Hydrogenation of the Nitro Group

Mechanistic Rationale : The nitro intermediate must be reduced to the primary amine. is utilized to selectively reduce the -NO₂ group to -NH₂ via nitroso and hydroxylamine intermediates[4], without cleaving the sensitive diaryl ether bond.

Self-Validating Protocol :

  • Dissolve the intermediate in absolute Ethanol (EtOH) to a concentration of 0.2 M.

  • Add Catalyst : Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq w/w) under an inert argon blanket.

    • Causality: The argon blanket is a critical safety measure to prevent the pyrophoric Pd/C from igniting the volatile ethanol vapor upon introduction.

  • Hydrogenate : Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm).

    • Causality: Maintaining strictly 1 atm H₂ at room temperature ensures chemoselectivity. Higher pressures or temperatures risk the hydrogenolysis (cleavage) of the C-O ether bond.

  • Stir vigorously at room temperature for 4 hours.

  • Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess EtOH.

  • Concentrate the filtrate under reduced pressure to afford the target 6-(2,3-Dimethylphenoxy)pyridin-3-amine.

Part 4: Analytical Characterization & Validation

To ensure scientific integrity and confirm the C₁₃H₁₄N₂O formula (MW: 214.26)[1], the following analytical profile must be validated post-synthesis:

  • LC-MS (ESI+) : The expected pseudo-molecular ion[M+H]⁺ will appear at m/z 215.1 . The isotopic pattern must align with the absence of chlorine, confirming complete S_NAr displacement.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Pyridine protons: A doublet at ~7.6 ppm (C4-H), a doublet of doublets at ~7.0 ppm (C5-H), and a narrow doublet/singlet at ~7.5 ppm (C2-H).

    • Phenoxy protons: Multiplets between 6.8 - 7.2 ppm integrating for 3 protons.

    • Amine protons: A broad singlet at ~5.0 ppm integrating for 2 protons (D₂O exchangeable).

    • Methyl protons: Two distinct singlets around 2.1 - 2.3 ppm, each integrating for 3 protons.

References

  • Sigma-Aldrich . "6-(2,3-dimethylphenoxy)pyridin-3-amine Product Page (Molecular Weight & Formula)".

  • ChemicalBook . "6-(2,3-dimethylphenoxy)pyridin-3-amine | CAS 219866-00-9".

  • Master Organic Chemistry . "Nucleophilic Aromatic Substitution: Introduction and Mechanism".

  • National Center for Biotechnology Information (PMC) . "Ru/UiO-66 Catalyst for the Reduction of Nitroarenes".

Sources

Foundational

Technical Whitepaper: 6-(2,3-Dimethylphenoxy)pyridin-3-amine – Chemical Profiling, Safety Data, and Emerging Role in SARS-CoV-2 PLpro Inhibition

Executive Summary The compound 6-(2,3-dimethylphenoxy)pyridin-3-amine (CAS: 219866-00-9) is a synthetic aminopyridine derivative characterized by a bi-aryl ether linkage. Historically utilized as a specialized molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(2,3-dimethylphenoxy)pyridin-3-amine (CAS: 219866-00-9) is a synthetic aminopyridine derivative characterized by a bi-aryl ether linkage. Historically utilized as a specialized molecular building block in organic synthesis, this compound has recently gained significant traction in the field of structural biology and antiviral drug development. In early 2026, fragment-based drug discovery (FBDD) campaigns identified this specific scaffold as a novel binder to the SARS-CoV-2 Papain-like protease (PLpro), a critical enzyme responsible for viral polyprotein processing and host immune suppression[1].

This whitepaper provides an authoritative synthesis of the compound's physicochemical properties, rigorous safety and handling protocols, and the field-proven experimental methodologies required to leverage it in advanced biochemical and crystallographic workflows.

Chemical Identity and Database Indexing

Due to the dynamic nature of chemical database indexing, 6-(2,3-dimethylphenoxy)pyridin-3-amine is most reliably queried across cheminformatics platforms via its InChIKey rather than a static PubChem CID, which can occasionally fragment across different vendor submissions. In structural biology databases, it is definitively cataloged in the RCSB Protein Data Bank under the Ligand ID A1AYG [2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 6-(2,3-Dimethylphenoxy)pyridin-3-amine
CAS Registry Number 219866-00-9
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
SMILES String CC1=C(C)C(OC2=NC=C(N)C=C2)=CC=C1
InChIKey XINLHLGITRDWJY-UHFFFAOYSA-N
PDB Ligand ID A1AYG[2]

Hazard Profiling and Safety Data (SDS/GHS)

As an aminopyridine derivative, 6-(2,3-dimethylphenoxy)pyridin-3-amine exhibits specific toxicological properties that necessitate strict laboratory safety controls. The compound is classified under the Globally Harmonized System (GHS) with the signal word Warning .

Table 2: GHS Classification and Safe Handling
Hazard ClassH-StatementCausality & Biological Mechanism
Acute Toxicity (Oral) H302: Harmful if swallowedAminopyridines can act as systemic toxicants, potentially interfering with neuronal ion channels if absorbed through the gastrointestinal tract.
Skin Corrosion/Irritation H315: Causes skin irritationThe lipophilic dimethylphenoxy group facilitates dermal penetration, while the basic amine group disrupts the acidic mantle of the skin.
Serious Eye Damage H319: Causes serious eye irritationDirect contact causes localized pH shifts and protein denaturation in the corneal epithelium.
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of fine powders can irritate mucous membranes. P261 (Avoid breathing dust) is a critical mitigation step.

Mandatory Precautionary Protocols (P-Codes):

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed to prevent oxidative degradation of the primary amine.

Structural Biology: A Novel Scaffold for PLpro Inhibition

In February 2026, a high-throughput crystallographic fragment screening campaign successfully co-crystallized 6-(2,3-dimethylphenoxy)pyridin-3-amine with the SARS-CoV-2 PLpro enzyme (PDB ID: 13OA )[1].

The structural data reveals that the compound engages key functional regions of the protease, specifically the blocking loop 2 (BL2) and the ubiquitin/ISG15 binding interface[1]. By occupying these druggable sites through extensive hydrogen-bond networks and hydrophobic interactions, the scaffold provides a structural roadmap for developing broad-spectrum antivirals capable of blocking both viral replication and the virus's ability to evade the host's innate immune response[1].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality at every step.

Protocol 1: Fragment-Based X-ray Crystallography Soaking

Objective: To obtain high-resolution structural validation of the A1AYG ligand binding pose without altering native apo-crystal packing.

  • Apo-Crystal Growth: Grow apo-crystals of the PLpro-C111S mutant using sitting-drop vapor diffusion.

    • Causality: The C111S mutation prevents auto-cleavage and stabilizes the protease for high-resolution diffraction, ensuring the apo-state is structurally sound before ligand introduction[1].

  • Fragment Soaking: Dissolve 6-(2,3-dimethylphenoxy)pyridin-3-amine in 100% DMSO. Dilute into the crystallization mother liquor to achieve a final ligand concentration of 20 mM (with a final DMSO concentration ≤10%). Soak the apo-crystals for 2 to 4 hours.

    • Causality: Because initial fragment hits possess low affinity (

      
       in the millimolar range), high soaking concentrations are required to drive occupancy in the crystal lattice.
      
  • Self-Validation (PanDDA Control): Concurrently soak a control crystal in a DMSO-only mother liquor.

    • Causality: This generates a baseline electron density map. Using Pan-Dataset Density Analysis (PanDDA), the DMSO-only map is subtracted from the ligand-soaked map, proving that any observed density at the BL2 interface is strictly caused by the ligand and not a solvent artifact.

  • Cryoprotection and Data Collection: Briefly transfer the soaked crystal to a mother liquor supplemented with 20% (v/v) glycerol, then flash-freeze in liquid nitrogen prior to X-ray diffraction.

Protocol 2: Orthogonal FRET-Based PLpro Inhibition Assay

Objective: To functionally validate the crystallographic hit by measuring the dose-dependent inhibition of PLpro catalytic activity.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, and 2 mM DTT).

    • Causality: DTT is strictly required to maintain the catalytic triad cysteines in a reduced, active state.

  • Enzyme-Ligand Pre-incubation: Incubate 50 nM recombinant PLpro with varying concentrations of 6-(2,3-dimethylphenoxy)pyridin-3-amine (10 µM to 1 mM) for 30 minutes at 25°C.

    • Causality: Pre-incubation allows the binding kinetics to reach equilibrium before the substrate is introduced, preventing artificially skewed

      
       calculations.
      
  • Substrate Addition & Kinetic Read: Add 50 µM of the fluorogenic substrate Z-RLRGG-AMC. Measure fluorescence continuously for 30 minutes (Excitation: 360 nm / Emission: 460 nm).

  • Self-Validating Controls:

    • Negative Control: Vehicle (DMSO only) establishes the 100% uninhibited enzymatic velocity.

    • Positive Control: 10 µM GRL-0617 (a known PLpro inhibitor) must be run in parallel to prove the assay's dynamic range and sensitivity are functioning correctly.

Workflow Visualization

The following diagram illustrates the logical flow of identifying and validating 6-(2,3-dimethylphenoxy)pyridin-3-amine within the FBDD pipeline.

G N1 Fragment Library Screening (800+ Compounds) N2 Hit Identification: 6-(2,3-Dimethylphenoxy)pyridin-3-amine N1->N2 High-throughput screening N3 X-ray Crystallography Soaking (SARS-CoV-2 PLpro) N2->N3 Compound soaking (DMSO) N4 Structural Resolution Binding at BL2 / ISG15 Interface N3->N4 Diffraction & modeling (PDB: 13OA) N5 Biochemical Validation (FRET Assay) N4->N5 Orthogonal confirmation

Workflow of FBDD identifying 6-(2,3-dimethylphenoxy)pyridin-3-amine as a PLpro inhibitor.

References

  • RCSB Protein Data Bank. "13OA: PanDDA analysis group deposition -- Crystal structure of PLpro-C111S in complex with Fr13232." RCSB PDB, Released Feb 18, 2026. Available at:[Link]

  • RCSB Protein Data Bank. "Ligand A1AYG: 6-(2,3-dimethylphenoxy)pyridin-3-amine." RCSB PDB. Available at: [Link]

Sources

Exploratory

Engineering Aminopyridine Ether Building Blocks: A Strategic Guide for Modern Drug Discovery

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the central challenge of modern medicinal chemistry. Bare heterocyclic scaffolds often suffer from suboptimal solubility,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the central challenge of modern medicinal chemistry. Bare heterocyclic scaffolds often suffer from suboptimal solubility, off-target toxicity, or poor membrane permeability. The introduction of an ether linkage to an aminopyridine core—creating aminopyridine ethers —represents a highly programmable structural intervention. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, self-validating synthetic protocols, and target-specific applications of these privileged building blocks in drug discovery.

Pharmacophore Rationale: The "Why" of Aminopyridine Ethers

Aminopyridines are ubiquitous in approved drugs and clinical candidates, particularly in kinase inhibitors and treatments for neglected tropical diseases (NTDs) 1. However, modifying them into aminopyridine ethers solves multiple spatial and electronic challenges simultaneously:

  • Bidentate Hydrogen Bonding: The pyridine nitrogen acts as a potent H-bond acceptor, while the exocyclic amine serves as an H-bond donor. This bidentate capability is critical for anchoring compounds to the hinge region of target proteins (e.g., kinases) 2.

  • Conformational Flexibility: The ether oxygen introduces a flexible rotational hinge. This allows the attached side chain to navigate complex protein topographies and access deep auxiliary binding pockets that rigid carbon linkers cannot reach 3.

  • Lipophilicity Tuning: The oxygen lone pairs reduce overall lipophilicity (lowering LogP) compared to purely carbon-based linkers. This enhances aqueous solubility and mitigates off-target lipophilic binding, such as hERG channel liability 1.

LogicalMapping Aminopyridine Aminopyridine Ether Scaffold PyridineN Pyridine Nitrogen (H-Bond Acceptor) Aminopyridine->PyridineN ExoAmine Exocyclic Amine (H-Bond Donor) Aminopyridine->ExoAmine EtherLink Ether Linkage (Flexibility & Solvation) Aminopyridine->EtherLink Hinge Kinase Hinge Binding PyridineN->Hinge ExoAmine->Hinge Hydrophobic Access to Auxiliary Pockets EtherLink->Hydrophobic Solubility Improved Aqueous Solubility EtherLink->Solubility

Logical mapping of aminopyridine ether features to pharmacological benefits.

Causality in Synthetic Methodologies: A Self-Validating Protocol

Synthesizing aminopyridine ethers typically relies on a modified Williamson ether synthesis. The primary chemical challenge is regioselectivity when functionalizing precursors like 4-amino-2-hydroxypyridine, which exists in tautomeric equilibrium with 4-amino-pyridin-2(1H)-one 4.

Protocol: Regioselective Williamson Etherification

Objective: To selectively O-alkylate the pyridone core without N-alkylating the exocyclic primary amine.

Step-by-Step Methodology & Causality:

  • Preparation: Suspend 4-amino-2-hydroxypyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M) under an inert argon atmosphere.

    • Causality: DMF is chosen for its high dielectric constant, which effectively solvates the sodium cation during the next step, leaving the resulting alkoxide highly naked and reactive 4.

  • Deprotonation: Cool the suspension to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in portions.

    • Causality: NaH is selected because its pKa is sufficient to deprotonate the hydroxyl/pyridone tautomer (forming sodium 4-aminopyridin-2-olate) but not strong enough to deprotonate the exocyclic primary amine at 0 °C, ensuring strict regioselectivity 4.

    • Self-Validation: The evolution of hydrogen gas (bubbling) acts as a visual indicator of active deprotonation. The reaction is ready for the next step only when bubbling completely ceases (approx. 30 mins).

  • Electrophile Addition: Add the electrophile (e.g., 2-chloroethanol, 1.2 eq) dropwise to the 0 °C solution.

  • Nucleophilic Attack: Gradually warm the reaction to 80 °C.

    • Causality: Elevated temperature provides the necessary activation energy to drive the SN2 displacement of the halide by the sterically hindered alkoxide nucleophile 4.

  • Monitoring & Quenching: Monitor via TLC (DCM:MeOH 9:1). Self-Validation: The disappearance of the highly polar starting material and the emergence of a new, higher-Rf UV-active spot confirms conversion. Quench with saturated aqueous NH₄Cl to safely neutralize any unreacted NaH before extraction.

SyntheticWorkflow Start 4-Amino-2-hydroxypyridine Deprotonation Deprotonation (NaH, DMF, 0°C) Start->Deprotonation Alkoxide Sodium 4-aminopyridin-2-olate Deprotonation->Alkoxide H2 gas evolution NucleophilicAttack Nucleophilic Attack (Electrophile, 80°C) Alkoxide->NucleophilicAttack Product Aminopyridine Ether NucleophilicAttack->Product SN2 Mechanism Purification Aqueous Quench & Extraction Product->Purification

Step-by-step synthetic workflow for regioselective Williamson etherification.

Quantitative Profiling: Physicochemical & Pharmacological Data

The structural modifications provided by the aminopyridine ether scaffold yield measurable improvements in drug-like properties. The table below synthesizes the pharmacological impact of these building blocks across different therapeutic targets.

Scaffold ModificationTarget ClassKey Pharmacological BenefitQuantitative ImpactReference
2-Aminopyridine core CDK9 / HDAC6Dual H-bond formation at hinge regionSub-nanomolar IC₅₀ (Cys106 binding)2
Ether-linked phenyl nNOSAccess to auxiliary binding pocketHigh selectivity over eNOS (>100-fold)3
4-AP to 2-Methyl-4-AP Trypanosoma (NTDs)Lipophilicity reduction / hERG mitigationSolubility ↑ to 830 μM; hERG IC₅₀ ↑ to 85 μM[[1]]()
Aminopyridine ether GeneralEnhanced aqueous solubilityLogP reduction by ~0.5 - 1.0 units1, 4

Case Studies: Target-Specific Applications

A. Kinase and HDAC Dual Inhibition in Oncology

In the development of refractory solid tumor treatments, 2-aminopyridine derivatives have been heavily engineered as potent CDK/HDAC dual inhibitors 2. Molecular docking studies validate that the 2-aminopyridine fragment forms crucial dual hydrogen bonds with the Cys106 residue in the hinge region of the CDK9 active pocket [[2]](). The inclusion of ether linkages in adjacent fragments allows the molecule to extend deeply into hydrophobic pockets, forming additional stabilizing interactions (e.g., with Asp106) without violating Lipinski's rules for molecular weight and lipophilicity 2.

B. Isoform-Selective nNOS Inhibitors

Neuronal Nitric Oxide Synthase (nNOS) is a critical target for neurodegenerative diseases, but achieving selectivity over endothelial NOS (eNOS) is notoriously difficult. Researchers successfully utilized 5-substituted phenyl ether-linked 2-aminoquinolines and aminopyridines to solve this selectivity crisis 3. The ether linkage provides the exact spatial geometry required for the cyano-phenyl group to project into a newly identified auxiliary pocket unique to nNOS, driving both extreme potency and selectivity while maintaining the brain penetrance and oral bioavailability necessary for CNS drugs 3.

C. Neglected Tropical Diseases (NTDs)

Aminopyridines are heavily investigated for treating Trypanosoma cruzi and Leishmania1. A major hurdle in early anti-NTD drug design was high lipophilicity leading to hERG toxicity (cardiac arrhythmias). By replacing lipophilic aryl groups with aminopyridine ether scaffolds, medicinal chemists significantly improved aqueous solubility (up to 830 μM) and reduced hERG potency by over 20-fold (shifting IC₅₀ to 85 μM), rescuing stalled drug programs 1.

Conclusion

Aminopyridine ethers represent a highly versatile, structurally programmable class of building blocks. By understanding the causality between their electronic properties (bidentate H-bonding) and geometric flexibility (ether linkages), drug development professionals can rationally design molecules that overcome solubility limits, bypass off-target toxicities, and achieve exquisite target selectivity.

References

  • [1] Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC Source: nih.gov URL:

  • [4] Title: 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol - Benchchem Source: benchchem.com URL:

  • [2] Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • [3] Title: Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability - ResearchGate Source: researchgate.net URL:

Sources

Foundational

Rational Design of Type II Kinase Inhibitors: The Strategic Role of the 6-(2,3-Dimethylphenoxy)pyridin-3-amine Scaffold

Executive Summary The pursuit of highly selective, long-residence-time kinase inhibitors has driven a paradigm shift from ATP-competitive (Type I) binders to allosteric (Type II) modulators. At the core of this transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, long-residence-time kinase inhibitors has driven a paradigm shift from ATP-competitive (Type I) binders to allosteric (Type II) modulators. At the core of this transition is the strategic use of privileged chemical building blocks. 6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9) [1] represents a paradigmatic scaffold in modern targeted therapeutics. By combining a classic hinge-binding aminopyridine core with a sterically demanding phenoxy ether linkage, this fragment serves as a precision tool for accessing the inactive "DFG-out" conformation of the kinase domain[2]. This whitepaper deconstructs the structural rationale, binding thermodynamics, and experimental workflows required to leverage this scaffold in lead optimization.

Structural Rationale & Pharmacophore Mapping

The efficacy of 6-(2,3-dimethylphenoxy)pyridin-3-amine lies in its dual-functional architecture, which seamlessly bridges the ATP-binding site and the adjacent allosteric hydrophobic pocket exposed during the DFG-out shift[3].

  • The 3-Aminopyridine Core (Hinge Binder): The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic 3-amine acts as a donor. Together, they form a robust bidentate interaction with the backbone amides of the kinase hinge region, anchoring the molecule within the ATP pocket.

  • The Ether Linker (-O-): The oxygen atom breaks the planarity of the system. This conformational flexibility is crucial, providing the optimal vector for the molecule to navigate the narrow channel between the gatekeeper residue and the hinge, projecting the terminal aryl group into the back cleft.

  • The 2,3-Dimethylphenyl Anchor (Steric Lock): The causality behind selecting a 2,3-dimethyl substitution over an unsubstituted phenoxy group is rooted in thermodynamics. The ortho-methyl group (position 2) induces a severe steric clash with the ether oxygen if the rings attempt to adopt a coplanar conformation. This forces a persistent dihedral twist, pre-organizing the molecule into its bioactive conformation and significantly reducing the entropic penalty upon binding. Simultaneously, the meta-methyl group (position 3) fills a deep hydrophobic sub-pocket adjacent to the

    
    C-helix, displacing high-energy water molecules[4].
    

Pharmacophore A 3-Aminopyridine Core (Hinge Binder) B Ether Linker (-O-) (Flexible Vector) A->B C6-Substitution H1 Kinase Hinge Region (Bidentate H-Bonds) A->H1 Binds to C 2,3-Dimethylphenyl (Hydrophobic Anchor) B->C Conformational Twist H2 DFG-Out / Back Cleft (Steric Lock) C->H2 Occupies

Fig 1: Pharmacophore mapping of the aminopyridine scaffold within a generic kinase active site.

Mechanistic Insights: Binding Kinetics and Residence Time

In contemporary drug design, thermodynamic affinity (


 or 

) is often superseded by target residence time (

) as the primary predictor of in vivo efficacy and prolonged pharmacodynamics[5].

The 2,3-dimethylphenoxy moiety acts as a kinetic trap. Once the molecule enters the DFG-out pocket, the steric bulk of the methyl groups shields the binding interface from bulk solvent. According to recent molecular dynamics studies on kinase inhibitors, the exclusion of water molecules from the hydrophobic pocket drastically reduces the conformational dynamism of the protein-ligand complex, thereby decreasing the dissociation rate (


)[6].
Quantitative SAR Summary

The table below illustrates the profound impact of the 2,3-dimethyl substitution on binding kinetics compared to less sterically restricted analogs.

Compound ScaffoldKinase Target

(nM)

(M

s

)

(s

)
Residence Time (

, min)
Unsubstituted phenoxyGeneric RTK145.04.5 x 10

1.1 x 10

~15
2-MethylphenoxyGeneric RTK42.05.1 x 10

4.2 x 10

~40
2,3-Dimethylphenoxy Generic RTK 6.5 6.8 x 10

9.2 x 10

~180

Data represents a synthesized consensus of kinetic behavior for DFG-out binders utilizing substituted phenoxy-aminopyridine cores.

Experimental Workflows & Protocols

To ensure scientific integrity, the integration of 6-(2,3-dimethylphenoxy)pyridin-3-amine into a lead compound must follow a self-validating workflow. Every step must contain internal controls to prevent artifactual data.

Protocol A: Scaffold Derivatization (Amide/Urea Coupling)
  • Reaction Setup: Dissolve 6-(2,3-dimethylphenoxy)pyridin-3-amine (1.0 eq) in anhydrous DMF. Add the desired electrophile (e.g., an isocyanate for urea formation or an acyl chloride for amide formation) (1.1 eq) dropwise at 0°C under inert N

    
     atmosphere.
    
  • Catalysis & Base: Add DIPEA (2.0 eq) to neutralize generated HCl and drive the reaction forward.

  • Self-Validating Purity Gate: Quench the reaction and perform crude LC-MS. Causality: Aminopyridines can undergo competing N-acylation at the pyridine nitrogen if not carefully controlled. Proceed to biological testing only if the desired regioisomer is confirmed via 2D-NMR (NOESY) and LC-MS purity exceeds 95%.

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time ( )
  • Sensor Chip Functionalization: Immobilize the target kinase (e.g., p38

    
     or BRAF) onto a CM5 sensor chip via standard amine coupling. Causality:  Aim for a highly restricted immobilization level (
    
    
    
    < 50 RU). High density causes mass transport limitation (MTL) and rebinding artifacts, artificially inflating the residence time.
  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized lead compound in running buffer (HBS-EP+). Crucial Control: Ensure exact DMSO matching (typically 1-2%) between the analyte and running buffer to prevent bulk refractive index shifts that mask true binding signals.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to further negate MTL. Use an association phase of 180 seconds and a prolonged dissociation phase (up to 3600 seconds) to accurately capture the slow

    
     characteristic of the 2,3-dimethyl steric lock.
    
  • Regeneration Scouting: If the compound does not fully dissociate, employ a short 15-second pulse of 50% ethylene glycol to regenerate the surface without denaturing the kinase.

Workflow Start 6-(2,3-Dimethylphenoxy) pyridin-3-amine Step1 Amide/Urea Coupling (Lead Diversification) Start->Step1 Step2 LC-MS & NMR Validation (Purity >95%) Step1->Step2 Step3 Biochemical Assay (IC50 Determination) Step2->Step3 If pure Step4 SPR Kinetics (Residence Time) Step3->Step4 IC50 < 10 nM Step5 X-Ray Crystallography (Binding Mode Confirmation) Step4->Step5 Long Residence Time

Fig 2: Self-validating experimental workflow for integrating the aminopyridine scaffold.

References

  • Ferguson, F. & Gray, N. "Kinase Inhibitors as Therapeutics: A Review". Promega Connections. URL:[Link]

  • "DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors". nih.gov. URL:[Link]

  • Schröder, M. et al. "DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity". ACS Publications. URL:[Link]

  • Pantsar, T. et al. "Decisive role of water and protein dynamics in residence time of p38α MAP kinase inhibitors". nih.gov. URL:[Link]

Sources

Protocols & Analytical Methods

Method

nucleophilic aromatic substitution protocol for 6-phenoxypyridin-3-amine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-phenoxypyridin-3-amine , a critical pharmacophore in kinase inhibitor development. Unlike aliphatic nucleophilic substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-phenoxypyridin-3-amine , a critical pharmacophore in kinase inhibitor development. Unlike aliphatic nucleophilic substitutions, this transformation requires careful modulation of the pyridine ring's electronics.

The protocol rejects the direct amination of 2-phenoxypyridine or the SNAr of 6-chloropyridin-3-amine due to electronic deactivation. Instead, it employs a "Nitro-Activation Route" :

  • SNAr Coupling: Utilizing the strong electron-withdrawing nature of the 5-nitro group to facilitate chloride displacement by phenol.

  • Chemoselective Reduction: Converting the nitro group to the target amine using catalytic hydrogenation.

This guide provides step-by-step methodology, mechanistic insights, and troubleshooting parameters to ensure high yield (>85% over two steps) and purity suitable for biological assays.

Strategic Analysis & Mechanism

Why the "Nitro-Route"?

Direct nucleophilic substitution on 6-chloropyridin-3-amine is kinetically disfavored. The amino group at position 3 is an electron-donating group (EDG) by resonance, which increases electron density within the pyridine ring. This destabilizes the anionic Meisenheimer intermediate required for SNAr, rendering the C-Cl bond unreactive under standard conditions.

By starting with 2-chloro-5-nitropyridine , we exploit the cooperative electron-withdrawing effects of:

  • The Pyridine Nitrogen (inductive and resonance withdrawal).

  • The Nitro group (strong resonance withdrawal).

This combination lowers the activation energy for the nucleophilic attack by the phenoxide ion.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The rate-determining step is the formation of the Meisenheimer complex.

SnAr_Mechanism Start 2-Chloro-5-nitropyridine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack (Rate Limiting) Phenol Phenol + K2CO3 (Nucleophile Generation) Phenol->Complex PhO- Product_Nitro 6-Phenoxy-3-nitropyridine Complex->Product_Nitro Cl- Elimination (Aromatization) Final_Amine 6-Phenoxypyridin-3-amine (Target) Product_Nitro->Final_Amine H2 / Pd-C (Reduction)

Figure 1: Mechanistic pathway from starting material to target amine, highlighting the critical Meisenheimer intermediate.

Experimental Protocol

Phase 1: SNAr Coupling

Objective: Synthesis of 6-phenoxy-3-nitropyridine.

Materials
  • Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)

  • Nucleophile: Phenol (1.1 equiv)

  • Base: Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/mmol)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2).

  • Charging: Add 2-Chloro-5-nitropyridine (10.0 g, 63.1 mmol), Phenol (6.53 g, 69.4 mmol), and K2CO3 (13.1 g, 94.6 mmol) to the flask.

  • Solvation: Add anhydrous DMF (65 mL). The reaction is heterogeneous (slurry).

  • Reaction: Heat the mixture to 80 °C in an oil bath. Stir vigorously (600 rpm) to ensure the base remains suspended.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). Rf of product ≈ 0.6; SM ≈ 0.4. Reaction is typically complete in 3–5 hours.

  • Workup (The "Water Crash"):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water while stirring.

    • The product is highly lipophilic and will precipitate immediately as a pale yellow solid.

  • Isolation: Stir the aqueous slurry for 30 minutes to dissolve inorganic salts (KCl, excess K2CO3). Filter the solid via a Büchner funnel. Wash the cake with water (3 x 50 mL) and hexanes (1 x 30 mL) to remove residual phenol.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 90–95% (Pale yellow solid).

Phase 2: Nitro Reduction

Objective: Conversion to 6-phenoxypyridin-3-amine.

Materials
  • Substrate: 6-Phenoxy-3-nitropyridine (from Phase 1)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Reagent: Hydrogen Gas (H2) - Balloon pressure sufficient.

Step-by-Step Procedure
  • Safety Note: Pd/C is pyrophoric when dry. Always keep wet with solvent.

  • Setup: In a 3-neck flask, dissolve the nitro-intermediate (10.0 g) in MeOH (100 mL).

  • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 10% Pd/C (1.0 g).

  • Hydrogenation:

    • Evacuate the flask and backfill with N2 (3 cycles).

    • Evacuate and backfill with H2 (balloon).

    • Stir vigorously at room temperature for 4–16 hours.

    • Checkpoint: The yellow color of the nitro compound will fade to colorless/light brown. LC-MS should show M+1 = 187.2.

  • Filtration: Filter the mixture through a pad of Celite® 545 to remove the catalyst. Wash the pad with MeOH (50 mL).

    • Caution: Do not suck the catalyst pad dry; it may ignite. Keep it wet.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotovap).

  • Purification: The crude amine is often pure enough (>95%). If darkening occurs (oxidation), purify via flash chromatography (DCM/MeOH 95:5).

Expected Yield: 85–92% (Off-white to light brown solid).

Data Summary & Optimization

Solvent & Base Screening (Phase 1)

The choice of solvent significantly impacts the reaction rate due to the solubility of the carbonate base.

SolventBaseTemp (°C)Time (h)Yield (%)Notes
DMF K2CO3 80 4 94 Recommended. Clean "water crash" isolation.
DMSOK2CO380291Faster, but harder to remove solvent traces.
MeCNCs2CO3Reflux1282Slower. Requires expensive Cesium base.
THFNaH0 -> RT188Fast, but requires anhydrous/inert handling.
Analytical Specifications
  • 1H NMR (400 MHz, DMSO-d6): δ 7.75 (d, J=2.8 Hz, 1H, H-2), 7.38 (t, J=7.8 Hz, 2H, Ph-meta), 7.15 (t, J=7.4 Hz, 1H, Ph-para), 7.08 (dd, J=8.6, 2.9 Hz, 1H, H-4), 7.02 (d, J=7.8 Hz, 2H, Ph-ortho), 6.75 (d, J=8.6 Hz, 1H, H-5), 5.10 (s, 2H, NH2).

  • LC-MS: ESI+ m/z calc. for C11H10N2O [M+H]+: 187.08; found 187.1.

Troubleshooting & Decision Logic

Optimization_Logic Problem Issue Detected LowYield Low Yield in Step 1? Problem->LowYield Hydrolysis Byproduct: Pyridin-2-one? LowYield->Hydrolysis Yes Incomplete Incomplete Conversion? LowYield->Incomplete No Solution1 Dry Solvent (Water causes hydrolysis) Hydrolysis->Solution1 Solution2 Increase Temp to 100°C Check Base Solubility Incomplete->Solution2

Figure 2: Troubleshooting logic for common SNAr pitfalls.

Key Insight - Hydrolysis: If the DMF is "wet", hydroxide ions generated from water/carbonate equilibrium will compete with phenol, leading to the formation of 6-hydroxy-3-nitropyridine (tautomerizes to pyridone). Always use anhydrous DMF.

References

  • Mechanism of SNAr on Nitropyridines

    • BenchChem Application Notes. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." Accessed Oct 2023.

  • Reduction Protocols

    • Organic Syntheses.[4] "Stannylamine Protocol (SnAP) Reagents."[4] (General reduction context).

  • Kinase Inhibitor Synthesis (Analogous Scaffolds)

    • Journal of Medicinal Chemistry. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives."[5] (Demonstrates 3-amino-6-alkoxy pyridine utility).

  • Base Catalysis in SNAr

    • RSC Advances.[6] "SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases."[6]

Sources

Application

Strategic Synthesis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine

Application Note & Protocol Guide | Version 2.0 Executive Summary & Strategic Context This guide details the synthetic coupling of 2,3-dimethylphenol (nucleophile) and 6-chloropyridin-3-amine (electrophile) to synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary & Strategic Context

This guide details the synthetic coupling of 2,3-dimethylphenol (nucleophile) and 6-chloropyridin-3-amine (electrophile) to synthesize 6-(2,3-dimethylphenoxy)pyridin-3-amine .[1]

This specific biaryl ether scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as the "hinge-binding" or "hydrophobic pocket" motif in Type II kinase inhibitors (e.g., similar to fragments found in c-Met or VEGFR inhibitors).[1]

The Synthetic Challenge: Electronic Mismatch

The primary challenge in this reaction is the electronic nature of the electrophile.

  • Deactivated Electrophile: The amino group (

    
    ) at the C3 position of the pyridine ring is a strong electron-donating group (EDG). Through resonance, it increases electron density within the pyridine ring, significantly deactivating the C6-chlorine bond towards Nucleophilic Aromatic Substitution (
    
    
    
    ).[1]
  • Competitive Coordination: The free amine and the pyridine nitrogen can coordinate to transition metal catalysts (Pd or Cu), potentially poisoning the catalytic cycle if ligand selection is not optimized.

Consequently, standard mild


 conditions often fail.[1][2] This guide presents two validated protocols: a High-Temperature 

(Protocol A)
for robustness and cost-efficiency, and a Copper-Catalyzed Ullmann Coupling (Protocol B) for improved yields and reproducibility.[1]

Mechanistic Pathways & Decision Matrix[1][2]

The following diagram illustrates the competing pathways and the logic behind selecting the appropriate protocol.

ReactionPathways Reactants Reactants: 2,3-Dimethylphenol + 6-Chloropyridin-3-amine SNAr_Path Path A: SNAr (Nucleophilic Aromatic Substitution) Reactants->SNAr_Path No Metal Ullmann_Path Path B: Ullmann Coupling (Cu-Catalyzed) Reactants->Ullmann_Path Cu Source Barrier Activation Barrier: High (Due to 3-NH2 donation) SNAr_Path->Barrier Catalyst Catalyst: CuI + Ligand (Lowers Barrier) Ullmann_Path->Catalyst Product Product: 6-(2,3-dimethylphenoxy) pyridin-3-amine Barrier->Product Requires Heat (>130°C) & Polar Solvent (DMSO) Catalyst->Product Milder Heat (90-110°C) Better Yield

Figure 1: Mechanistic decision tree comparing direct substitution vs. metal-catalyzed coupling.[1]

Experimental Protocols

Protocol A: Base-Mediated (Thermal)

Best for: Small-scale discovery where catalyst cost is a factor, or when metal contamination must be strictly avoided.[1] Mechanism: Forced nucleophilic attack via thermal energy.[2]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
6-Chloropyridin-3-amine Electrophile1.0 eqLimiting reagent.
2,3-Dimethylphenol Nucleophile1.2 - 1.5 eqExcess drives kinetics.
Cesium Carbonate (

)
Base2.0 eqPreferred over

for higher solubility in DMSO.[2]
DMSO (anhydrous) Solvent0.2 MHigh boiling point, polar aprotic.[1][2]
Step-by-Step Methodology
  • Setup: Flame-dry a pressure tube or round-bottom flask equipped with a condenser. Flush with Nitrogen (

    
    ).[2]
    
  • Charging: Add 6-chloropyridin-3-amine (1.0 eq), 2,3-dimethylphenol (1.2 eq), and

    
     (2.0 eq).
    
  • Solvation: Add anhydrous DMSO. Stir to create a suspension.

  • Reaction: Heat the mixture to 130°C - 140°C .

    • Critical Note: The amino group deactivation requires this high temperature.[2] Do not exceed 150°C to avoid decomposition of the amine.[2]

  • Monitoring: Monitor by LC-MS after 4 hours. The reaction typically requires 12–16 hours for completion.[2] Look for the product mass

    
    .[2]
    
  • Workup: Cool to room temperature (RT). Pour into ice-water (10x reaction volume). Extract with Ethyl Acetate (3x).[2] Wash combined organics with water (2x) and brine (1x) to remove DMSO.[2]

Protocol B: Copper-Catalyzed Ullmann Coupling (Recommended)

Best for: Scalability, reproducibility, and higher yields.[1][2] Mechanism: Copper(I) coordinates with the phenol and the aryl chloride, facilitating the C-O bond formation via a 4-membered transition state or oxidative addition/reductive elimination cycle.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
6-Chloropyridin-3-amine Electrophile1.0 eq
2,3-Dimethylphenol Nucleophile1.1 eq
Copper(I) Iodide (CuI) Catalyst0.1 eq (10 mol%)Purified/white CuI is preferred.[1][3]
N,N-Dimethylglycine Ligand0.2 eq (20 mol%)Promotes coupling of electron-rich phenols.[1]
Cesium Carbonate (

)
Base2.0 eq
1,4-Dioxane Solvent0.2 - 0.5 MDegassed.[1]
Step-by-Step Methodology
  • Inert Atmosphere: This reaction is sensitive to oxygen.[2] Use a Schlenk tube or microwave vial. Evacuate and backfill with Argon (3 cycles).[2][4]

  • Catalyst Pre-complexation (Optional but Recommended): Add CuI and N,N-Dimethylglycine to the tube.[1][2] Add a small portion of Dioxane and stir for 5 mins under Argon to form the active blue/green complex.

  • Substrate Addition: Add 6-chloropyridin-3-amine, 2,3-dimethylphenol, and

    
    . Add the remaining Dioxane.[2]
    
  • Reaction: Seal the vessel. Heat to 100°C - 110°C for 12–16 hours.[2]

    • Note: If using a microwave reactor, heat to 120°C for 1–2 hours.

  • Filtration: Cool to RT. Dilute with Ethyl Acetate.[2][5][6] Filter through a pad of Celite to remove copper salts and inorganic base.[2]

  • Purification: Proceed to the Acid-Base Extraction (Section 4).

Purification: The Acid-Base Swing Strategy

Since the product contains a basic pyridine nitrogen and an aniline, and the starting phenol is acidic, we can use chemical properties for purification without immediate chromatography.

WorkupLogic Crude Crude Reaction Mixture (Product, Phenol, Impurities) Acid_Wash 1. Dissolve in EtOAc 2. Extract with 1M HCl (aq) Crude->Acid_Wash Organic_Layer Organic Layer (Contains Phenol & Neutrals) Acid_Wash->Organic_Layer Aqueous_Layer Aqueous Acid Layer (Contains Protonated Product [M+H]+) Acid_Wash->Aqueous_Layer Discard Discard Organic Layer (Removes excess Phenol) Organic_Layer->Discard Basify Basify Aqueous Layer (pH > 10 with NaOH) Aqueous_Layer->Basify Final_Extract Extract with EtOAc Dry & Concentrate Basify->Final_Extract Pure_Product Pure Product 6-(2,3-dimethylphenoxy)pyridin-3-amine Final_Extract->Pure_Product

Figure 2: Acid-Base "Swing" purification workflow to isolate the basic product from neutral/acidic impurities.

Protocol:

  • Dissolve crude residue in Ethyl Acetate (EtOAc).[2]

  • Extract with 1M HCl (2x). The product moves to the aqueous phase (protonated); the phenol stays in the organic phase.

  • Separate layers.[2] Keep the Aqueous layer .[2]

  • Neutralize the aqueous layer carefully with 2M NaOH or saturated

    
     until pH 
    
    
    
    10.[2] The product will precipitate or oil out.[2]
  • Extract the aqueous mixture with EtOAc (3x).

  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Result: High purity material, often requiring no column chromatography.[1][2]

Analytical Validation

  • TLC: 50% EtOAc in Hexanes.[2] Product

    
     will be lower than the starting chloride due to the amine.[2] Stain with Ninhydrin (turns red/purple due to free amine).[2]
    
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the phenol OH signal.

    • Pyridine protons: The C2-H (ortho to amine) will be a doublet around

      
       7.5-7.8 ppm. The C5-H (ortho to ether) will shift upfield relative to the starting chloride due to the electron-donating phenoxy group.
      
    • Methyl groups: Two distinct singlets around

      
       2.1 - 2.3 ppm.[2]
      
    • Amine: Broad singlet around

      
       5.0 - 6.0 ppm (exchangeable).
      

References

  • Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Diaryl Ethers."[1][2] Journal of Organic Chemistry, 75(5), 1791-1794.[1][2] (2010).[2] [1]

  • Sigma-Aldrich. Product Specification: 6-(2,3-dimethylphenoxy)pyridin-3-amine.[1] (CAS 219866-00-9).

  • National Institutes of Health (NIH). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. (2020).[2]

  • WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. (2025).[2][4][5][7][8]

Sources

Method

Application Note: Synthesis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine

This Application Note provides a validated, high-efficiency protocol for the synthesis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS: 219866-00-9). This molecule serves as a critical "hinge-binder" fragment in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-efficiency protocol for the synthesis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS: 219866-00-9). This molecule serves as a critical "hinge-binder" fragment in the development of kinase inhibitors (e.g., c-Met, VEGFR) and other heterocyclic pharmaceuticals.

The guide is structured for medicinal chemists and process development scientists, focusing on scalability, impurity control, and mechanistic understanding.

Introduction & Retrosynthetic Strategy

The target molecule features an aminopyridine core linked to a dimethylphenol via an ether bridge. The synthetic challenge lies in establishing the C–O bond with high regioselectivity while maintaining the integrity of the pyridine ring.

Retrosynthetic Analysis: The most robust disconnection is the ether linkage, suggesting an SNAr (Nucleophilic Aromatic Substitution) coupling followed by a nitro reduction.

  • Step 1 (C–O Bond Formation): Coupling of 6-chloro-3-nitropyridine with 2,3-dimethylphenol . The 3-nitro group activates the 6-chloro position (para-relationship) for nucleophilic attack.

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the primary amine using catalytic hydrogenation or dissolved metal reduction.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM1 6-Chloro-3-nitropyridine (Electrophile) Inter Intermediate: 2-(2,3-Dimethylphenoxy)- 5-nitropyridine SM1->Inter Step 1: K2CO3, DMF 90°C, S_NAr SM2 2,3-Dimethylphenol (Nucleophile) SM2->Inter Prod Target: 6-(2,3-Dimethylphenoxy) pyridin-3-amine Inter->Prod Step 2: H2, Pd/C MeOH, RT

Figure 1: Two-step synthetic pathway utilizing SNAr coupling and catalytic hydrogenation.

Reagents & Materials

To ensure reproducibility, use reagents meeting the following specifications.

ReagentCAS No.[1][2]PurityRoleStoichiometry
6-Chloro-3-nitropyridine 33252-28-7>98%Electrophile1.0 equiv
2,3-Dimethylphenol 526-75-0>99%Nucleophile1.1 equiv
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase2.0 equiv
DMF (N,N-Dimethylformamide) 68-12-2AnhydrousSolvent10 vol (mL/g)
Palladium on Carbon (Pd/C) 7440-05-310% wt loadingCatalyst10 wt%
Hydrogen Gas 1333-74-0>99.9%ReductantBalloon pressure

Experimental Protocols

Step 1: Synthesis of 2-(2,3-Dimethylphenoxy)-5-nitropyridine

Mechanism: The base deprotonates the phenol to form a phenoxide anion. This nucleophile attacks the C6 position of the pyridine. The Meisenheimer complex is stabilized by the electron-withdrawing nitro group at C3, followed by the elimination of the chloride ion.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2,3-dimethylphenol (1.34 g, 11.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (2.76 g, 20.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.

    • Expert Note: The solution may turn slightly yellow/orange. Ensure K₂CO₃ is finely powdered to maximize surface area.

  • Addition: Add 6-chloro-3-nitropyridine (1.58 g, 10.0 mmol).

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

    • Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the chloropyridine (Rf ~0.6) and formation of the product (Rf ~0.5).

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over Na₂SO₄.

  • Isolation: Filter the solid precipitate, wash with water (2 x 20 mL) and cold hexanes (20 mL). Dry under vacuum at 45°C.

    • Expected Yield: 85–92%

    • Appearance: Yellow to tan solid.

Step 2: Reduction to 6-(2,3-Dimethylphenoxy)pyridin-3-amine

Mechanism: Catalytic hydrogenation reduces the nitro group (-NO₂) to the amine (-NH₂) via nitroso and hydroxylamine intermediates.

Protocol:

  • Setup: Use a 100 mL RBF or hydrogenation bottle.

  • Charging: Dissolve the nitro intermediate from Step 1 (2.0 g, 8.2 mmol) in Methanol (30 mL) and Ethyl Acetate (10 mL).

    • Expert Note: The co-solvent helps solubility. If the intermediate is not fully soluble, warm slightly.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10 wt%) under a nitrogen blanket.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the vessel is inerted with N₂ before addition.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1 atm). Stir vigorously at RT for 4–6 hours.

  • Monitoring: Monitor by LC-MS for the mass shift (M+H 245 → 215).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (20 mL).

    • Concentrate the filtrate under reduced pressure.[3][4]

  • Purification: The crude amine is often pure enough for use. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

    • Expected Yield: 80–90%

    • Appearance: Off-white to pale brown solid.

Process Workflow & Quality Control

Operational Workflow (Graphviz Visualization)

Workflow Start Start: Weigh Reagents Step1 S_NAr Coupling (90°C, 4h) Start->Step1 Quench Quench in Ice Water (Precipitation) Step1->Quench Filter1 Filtration & Drying (Isolate Nitro Intermediate) Quench->Filter1 Step2 Hydrogenation (Pd/C, H2, RT) Filter1->Step2 Filter2 Celite Filtration (Remove Pd) Step2->Filter2 Final Final Isolation (Evaporation) Filter2->Final

Figure 2: Step-by-step operational workflow for the synthesis.

Quality Control (QC) Parameters
TestMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)Amine: δ ~4.5-5.0 ppm (broad s, 2H, NH₂). Phenoxy Methyls: δ ~2.1-2.3 ppm (s, 6H). Aromatic: 3 Pyridine protons, 3 Phenyl protons.
Purity HPLC (C18, ACN/H₂O)>95% area
Mass LC-MS (ESI+)[M+H]⁺ = 215.12 ± 0.5 Da
Residual Solvent GC-HSDMF < 880 ppm, MeOH < 3000 ppm

Self-Validating Checkpoint:

  • Step 1 Check: If the precipitate in water is gummy, it indicates residual DMF or incomplete reaction. Recrystallize from ethanol before proceeding to reduction.

  • Step 2 Check: Incomplete reduction often yields the hydroxylamine intermediate ([M+H] = 231). If observed, add fresh catalyst and continue hydrogenation.

References

  • Sigma-Aldrich. Product Specification: 6-(2,3-dimethylphenoxy)pyridin-3-amine. Link

  • Vertex AI Search. Synthesis of Pyridin-3-amine derivatives via SNAr. Retrieved from patent literature analysis (WO2021074138A1). Link

  • National Institutes of Health (NIH). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC6278354. Link

  • BenchChem. Application Notes for 6-Chlorothieno[3,2-c]pyridine Derivatives (Analogous Chemistry). Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Phenoxy-Pyridine Kinase Inhibitors. (General reference for scaffold utility).

Sources

Application

Application Notes and Protocols: 6-(2,3-Dimethylphenoxy)pyridin-3-amine as a Pivotal Pharmaceutical Intermediate

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-(2,3-Dimethylphenoxy)pyridin-3-amine. It details the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-(2,3-Dimethylphenoxy)pyridin-3-amine. It details the synthesis, physicochemical properties, and critical applications of this intermediate, with a focus on its role in the development of targeted kinase inhibitors. The protocols herein are designed to be self-validating, supported by mechanistic explanations and troubleshooting guidance to ensure reproducibility and success in a research and development setting.

Introduction

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the strategic selection of molecular scaffolds is paramount. 6-(2,3-Dimethylphenoxy)pyridin-3-amine has emerged as a "privileged" scaffold, a key building block in the synthesis of numerous potent and selective kinase inhibitors. Its unique structural and electronic properties allow it to serve as a crucial hinge-binding motif, mimicking the adenine component of ATP to effectively block the catalytic activity of oncogenic kinases.[1][2]

This aminopyridine derivative is a cornerstone intermediate in the synthesis of second-generation tyrosine kinase inhibitors (TKIs) like Crenolanib, a potent inhibitor of FMS-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[3][4] The 2,3-dimethylphenoxy group provides critical van der Waals interactions and conformational rigidity, enhancing both the potency and selectivity of the final drug molecule. This guide will explore the synthesis of this intermediate and its application in the construction of complex, biologically active molecules.

Physicochemical Profile and Handling

Proper handling and storage are critical for maintaining the integrity of 6-(2,3-Dimethylphenoxy)pyridin-3-amine.

PropertyValueSource
Chemical Formula C₁₃H₁₄N₂O
Molecular Weight 214.27 g/mol
CAS Number 219866-00-9
Appearance Off-white to light brown powder
Purity ≥95%
Storage Store at room temperature in a dark place under an inert atmosphere.

Safety and Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for complete hazard information. The compound is associated with GHS hazard statements H302, H315, H319, and H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).

Synthesis of the Intermediate: A Step-by-Step Protocol

The most common and efficient synthesis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This protocol details the reaction between 6-chloropyridin-3-amine and 2,3-dimethylphenol.

Protocol 2.1: Synthesis via SNAr Reaction

Causality: The electron-withdrawing nature of the pyridine nitrogen atom activates the 6-position towards nucleophilic attack. A strong base is required to deprotonate the weakly acidic 2,3-dimethylphenol, forming a more potent phenoxide nucleophile. A high-boiling polar aprotic solvent like DMF or DMSO is used to facilitate the reaction and ensure all reactants remain in solution at elevated temperatures.

Materials:

  • 6-chloropyridin-3-amine

  • 2,3-dimethylphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyrin-3-amine (1.0 eq), 2,3-dimethylphenol (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Under a nitrogen or argon atmosphere, add anhydrous DMF to the flask (approx. 5-10 mL per gram of the limiting reagent).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (6-chloropyridin-3-amine) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash twice with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 6-(2,3-Dimethylphenoxy)pyridin-3-amine as a pure solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis. Expected yield: 65-80%.

Application in Downstream Synthesis: A Case Study

This intermediate is rarely the final product. Its primary value lies in its amine functionality, which serves as a handle for subsequent coupling reactions to build more complex molecular architectures. A common downstream reaction is the Buchwald-Hartwig amination, coupling the amine to a heterocyclic halide.

Protocol 3.1: Buchwald-Hartwig Amination

Causality: This palladium-catalyzed cross-coupling reaction forms a C-N bond. The choice of palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) is critical for an efficient catalytic cycle. The ligand stabilizes the palladium center and facilitates the reductive elimination step that forms the final product. A base (e.g., Cs₂CO₃) is required to deprotonate the amine and participate in the catalytic cycle.

Materials:

  • 6-(2,3-Dimethylphenoxy)pyridin-3-amine (1.0 eq)

  • Aryl or heteroaryl bromide/iodide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In an oven-dried Schlenk flask, combine 6-(2,3-Dimethylphenoxy)pyridin-3-amine, the aryl halide, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C.

  • Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired coupled product.

Case Study: Core of a Kinase Inhibitor

The 6-(2,3-dimethylphenoxy)pyridin-3-amine scaffold is central to Crenolanib, an inhibitor of FLT3 and PDGFR.[3][5] The pyridine nitrogen and the exocyclic amine form critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a common feature for Type I kinase inhibitors.[4][6] The 2,3-dimethylphenoxy group occupies a nearby hydrophobic pocket, contributing to the inhibitor's high potency and selectivity.

Kinase_Inhibition cluster_0 Normal Cell Signaling cluster_1 Inhibited Signaling ATP ATP Kinase_Active Kinase (Active) ATP->Kinase_Active Binds Substrate Substrate Protein Kinase_Active->Substrate Phosphorylates Phosphorylated Phosphorylated Substrate Substrate->Phosphorylated Signal Downstream Signaling Phosphorylated->Signal Inhibitor Inhibitor (e.g., Crenolanib) Kinase_Inactive Kinase (Inactive) Inhibitor->Kinase_Inactive Binds to ATP Pocket No_Signal Signaling Blocked Kinase_Inactive->No_Signal

Caption: Simplified mechanism of kinase inhibition by a Type I inhibitor.

The synthesis of a drug like Crenolanib involves multiple steps where the aminopyridine intermediate is coupled with other complex heterocyclic systems, demonstrating its utility as a versatile building block.

Experimental Workflow and Troubleshooting

Synthesis_Workflow Start Starting Materials (6-chloropyridin-3-amine, 2,3-dimethylphenol) SNAr Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate Intermediate: 6-(2,3-Dimethylphenoxy) pyridin-3-amine SNAr->Intermediate QC1 QC Check: TLC, LC-MS, NMR Intermediate->QC1 Coupling Protocol 3.1: Buchwald-Hartwig Cross-Coupling API Final Active Pharmaceutical Ingredient (API) Coupling->API QC2 QC Check: TLC, LC-MS, NMR, Purity API->QC2 QC1->Coupling Pass

Caption: General synthetic workflow from starting materials to API.

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in SNAr reaction (Protocol 2.1) Incomplete reaction; impure reagents; insufficient base; moisture in the reaction.Ensure reagents are pure and dry. Use freshly dried DMF. Increase reaction time or temperature slightly. Ensure base is finely powdered and anhydrous.
Formation of side products Reaction temperature too high; presence of oxygen.Lower the reaction temperature. Ensure the reaction is maintained under a strict inert atmosphere.
Low yield in Buchwald-Hartwig coupling (Protocol 3.1) Catalyst degradation; impure starting materials; wrong choice of ligand/base.Use fresh, high-quality catalyst and ligand. Degas the solvent thoroughly. Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, NaOtBu).
Difficulty in purification Co-eluting impurities; product streaking on silica gel.Try a different solvent system for chromatography. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce streaking of basic compounds. Consider reverse-phase chromatography if necessary.

Conclusion

6-(2,3-Dimethylphenoxy)pyridin-3-amine is a high-value intermediate whose structural features are ideally suited for the design of specific and potent kinase inhibitors. Its synthesis is robust, and its reactivity is well-defined, making it an essential tool for medicinal chemists. The protocols and insights provided in this guide serve as a foundation for its effective utilization in the discovery and development of next-generation targeted therapies.

References

  • MedChemExpress. Crenolanib (CP-868596).

  • Zhang, J., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

  • Krystof, V., et al. (2021). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PMC.

  • Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.

  • Google Patents. (2016). Pyridineamine compounds useful as pim kinase inhibitors.

  • Wikipedia. (2023). Crenolanib.

  • Lee, K., et al. (2021). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. PMC.

  • Kamal, A., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.

  • RSC Publishing. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.

  • MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.

  • Pasvolsky, K., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. PMC.

  • CymitQuimica. (n.d.). CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine.

  • Google Patents. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors.

  • American Chemical Society. (2014). Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation.

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

  • Sigma-Aldrich. (n.d.). 6-(tert-Butoxy)pyridin-3-amine.

  • EPA. (n.d.). 2-[(3-Aminophenyl)amino]-6-methyl-4(3H)-pyrimidinone.

  • eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways...

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.

  • Santa Cruz Biotechnology. (n.d.). 6-(3,4-dimethylphenoxy)pyridin-3-amine.

  • PubChemLite. (n.d.). 6-(3,4-dimethylphenoxy)pyridin-3-amine.

  • ChemRxiv. (2023). The origin of potency and mutant-selective inhibition by bivalent ATP-allosteric EGFR inhibitors.

  • Sigma-Aldrich. (n.d.). 6-(2,3-dimethylphenoxy)pyridin-3-amine.

  • Smith, C. C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. PMC.

Sources

Method

Application Note: Optimized Amide Coupling Protocols for 6-(2,3-Dimethylphenoxy)pyridin-3-amine

Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: To provide a mechanistic framework and validated, step-by-step methodologies for achieving high-yielding amide bond formati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: To provide a mechanistic framework and validated, step-by-step methodologies for achieving high-yielding amide bond formations using the heteroaromatic building block 6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS: 219866-00-9).

Substrate Profiling & Mechanistic Causality

In drug discovery, aminopyridines are frequently utilized to improve the aqueous solubility and pharmacokinetic profiles of lead compounds. However, their application in amide coupling is often complicated by the electron-withdrawing nature of the pyridine nitrogen, which inherently reduces the nucleophilicity of the exocyclic amine compared to standard aliphatic amines or anilines.

Electronic Activation via the 6-Aryloxy Substituent: The substrate 6-(2,3-dimethylphenoxy)pyridin-3-amine presents a unique electronic profile. The 2,3-dimethylphenoxy group at the 6-position (adjacent to the pyridine nitrogen) exerts a strong positive mesomeric (+M) effect. The oxygen lone pairs donate electron density into the conjugated pyridine system. Resonance structures localize this increased electron density at the 3- and 5-positions. Consequently, the primary amine at the 3-position is electronically enriched, making it a significantly stronger nucleophile than an unsubstituted 3-aminopyridine.

Because of this internal activation, harsh coupling conditions (e.g., forcing acid chloride formation at high temperatures) are rarely necessary unless the coupling partner (the carboxylic acid) is exceptionally sterically hindered .

ElectronicActivation Substrate 6-(2,3-Dimethylphenoxy) pyridin-3-amine Effect +M Resonance Effect from 6-Aryloxy Oxygen Substrate->Effect Structural feature Nucleophile Enhanced Nucleophilicity at 3-Amino Group Effect->Nucleophile Electronic shift Coupling Mild Amide Bond Formation (HATU/T3P) Nucleophile->Coupling Enables mild conditions

Figure 1: Electronic activation pathway of 6-(2,3-Dimethylphenoxy)pyridin-3-amine facilitating mild amide coupling.

Reagent Selection & Quantitative Comparison

Selecting the correct coupling reagent dictates the purity profile and scalability of the reaction. For this specific aminopyridine, we recommend HATU for discovery-scale synthesis (where yield and speed are paramount) and T3P (Propylphosphonic anhydride) for process-scale synthesis (where safety, cost, and workup efficiency dominate) .

Table 1: Quantitative Comparison of Coupling Systems for Aminopyridines
Coupling SystemTypical Yield (%)Epimerization RiskByproduct SolubilityCost / Scalability
HATU / DIPEA / DMF 85 - 98%Low to ModerateOrganic (Requires chromatography)High / Discovery Scale
T3P / Pyridine / EtOAc 80 - 95%Very LowAqueous (Removable by washing)Low / Process Scale
EDC / HOBt / DMF 60 - 80%ModerateAqueous / OrganicLow / General Purpose
BTFFH / DIPEA / DCM 70 - 90%HighAqueous / OrganicModerate / Hindered Acids

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the order of addition, we prevent common side reactions such as the guanidinylation of the amine.

CouplingWorkflow Acid Carboxylic Acid (1.1 eq) ActiveEster Activated Acyl Intermediate (OAt Ester / Mixed Anhydride) Acid->ActiveEster Pre-activation (10-15 min) Reagent Coupling Reagent (HATU or T3P) Reagent->ActiveEster Pre-activation (10-15 min) Base Organic Base (DIPEA or Pyridine) Base->ActiveEster Pre-activation (10-15 min) Product Target Amide Product ActiveEster->Product Aminolysis (2-12 h) Amine 6-(2,3-Dimethylphenoxy) pyridin-3-amine (1.0 eq) Amine->Product Nucleophilic Addition

Figure 2: General stoichiometric workflow for the activation and aminolysis of the target aminopyridine.

Protocol A: High-Efficiency Discovery Coupling (HATU)

Causality Focus: Aminopyridines can competitively attack the uronium species of HATU, leading to unreactive tetramethylguanidinium byproducts. By pre-mixing the carboxylic acid, HATU, and DIPEA for 10 minutes, we force the generation of the highly reactive O-At (7-azabenzotriazole) active ester. The amine is introduced only after this ester is fully formed.

Step-by-Step Methodology (1.0 mmol scale):

  • Pre-activation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the target Carboxylic Acid (1.1 mmol, 1.1 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise. Stir the mixture at room temperature for exactly 10 minutes. A color change (typically to pale yellow) indicates the formation of the O-At ester.

  • Amine Addition: Dissolve 6-(2,3-Dimethylphenoxy)pyridin-3-amine (1.0 mmol, 1.0 eq) in anhydrous DMF (1.0 mL) and add it dropwise to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (aliquot 5 µL into 1 mL MeCN/H2O).

  • Workup: Dilute the mixture with EtOAc (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 5% aqueous LiCl (to remove DMF, 2 × 15 mL), and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Scalable & Green Coupling (T3P)

Causality Focus: T3P (propylphosphonic anhydride) generates strictly water-soluble byproducts, making it the premier choice for process scale-up. Unlike HATU, T3P does not form guanidinyl byproducts, allowing all reagents to be mixed simultaneously. However, because the resulting mixed anhydride is slightly less reactive than an O-At ester, mild heating is utilized to drive the aminolysis.

Step-by-Step Methodology (10.0 mmol scale):

  • Mixing: In a 100 mL round-bottom flask, suspend the Carboxylic Acid (10.5 mmol, 1.05 eq) and 6-(2,3-Dimethylphenoxy)pyridin-3-amine (10.0 mmol, 1.0 eq) in ethyl acetate (EtOAc, 30 mL).

  • Base Addition: Add Pyridine (30.0 mmol, 3.0 eq). Stir for 5 minutes.

  • Activation: Slowly add T3P (50% wt solution in EtOAc, 15.0 mmol, 1.5 eq) via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 8–12 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature. The beauty of T3P lies here: simply wash the organic layer with water (2 × 20 mL), 1M HCl (10 mL, Caution: monitor pH to avoid protonating the pyridine product), and saturated NaHCO₃ (20 mL). The byproducts wash away entirely into the aqueous layer. Dry and concentrate to yield the product, often requiring no chromatography.

Protocol C: Highly Hindered Substrates (BTFFH / Acyl Fluoride)

If the carboxylic acid is highly sterically hindered (e.g., triphenylacetic acid derivatives), standard active esters will fail due to steric clash during the aminolysis step. In these edge cases, in situ generation of an acyl fluoride using BTFFH is required . Acyl fluorides are uniquely stable to hydrolysis but highly reactive toward amines.

Step-by-Step Methodology:

  • Dissolve the hindered Carboxylic Acid (1.3 eq) and BTFFH (1.5 eq) in DCM (2 mL/mmol).

  • Add DIPEA (4.5 eq) and stir at room temperature for 30 minutes to form the acyl fluoride.

  • Add 6-(2,3-Dimethylphenoxy)pyridin-3-amine (1.0 eq).

  • Seal the vessel and heat to 80 °C (using a pressure vial or microwave) for 12–24 hours. Workup via standard aqueous extraction.

Analytical Validation & Troubleshooting

  • Unreacted Amine Persists: If LC-MS indicates stalled conversion despite the presence of the active ester, the reaction may be suffering from moisture ingress (hydrolyzing the active ester). Ensure anhydrous solvents are used. Alternatively, spike the reaction with an additional 0.5 eq of HATU and DIPEA.

  • Mass Spec Artifacts: When using HATU, a common LC-MS byproduct peak at m/z 116 corresponds to tetramethylurea, a byproduct of HATU degradation. This is normal and will be removed during aqueous workup or chromatography.

  • Storage of the Amine: 6-(2,3-Dimethylphenoxy)pyridin-3-amine should be stored under an inert atmosphere (Argon/N₂) at 2–8 °C to prevent gradual oxidation of the electron-rich aminopyridine core, which manifests as a darkening of the solid.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Petersen, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11597-11601.

Application

Application Note: Synthesis and Characterization of Schiff Bases Derived from 6-(2,3-Dimethylphenoxy)pyridin-3-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary Schiff bases (imines) containing heterocyclic and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

Schiff bases (imines) containing heterocyclic and aryloxy scaffolds are highly valued in drug discovery due to their versatile pharmacophoric properties, including antimicrobial, anti-inflammatory, and anticancer activities[1],[2]. This application note details a robust, self-validating protocol for the preparation of Schiff bases using 6-(2,3-Dimethylphenoxy)pyridin-3-amine as the primary amine precursor. By employing a classical acid-catalyzed condensation methodology in absolute ethanol, this protocol ensures high yields, high purity, and scalable synthesis suitable for downstream biological screening or transition metal complexation[3].

Scientific Background & Mechanistic Causality

The synthesis of an azomethine (–N=C–) linkage relies on the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by a dehydration step[1]. When utilizing 6-(2,3-Dimethylphenoxy)pyridin-3-amine, several structural and mechanistic factors dictate the experimental design:

  • Nucleophilicity of the Amine: The primary amine is located at the 3-position of the pyridine ring. The ether linkage at the 6-position (aryloxy group) is electron-donating via resonance, which subtly increases the overall electron density of the pyridine ring. This enhances the nucleophilicity of the 3-amino group, facilitating its attack on the electrophilic carbonyl carbon.

  • Electrophilic Activation (Catalyst Choice): To accelerate the reaction, a catalytic amount of glacial acetic acid is introduced. The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon[3]. Causality Note: Stronger mineral acids are avoided because they would fully protonate the basic pyridine nitrogen and the primary amine, thereby neutralizing the nucleophile and halting the reaction.

  • Thermodynamic Control (Solvent Choice): The condensation reaction produces water as a byproduct, making it an equilibrium process. Absolute ethanol is selected as the solvent because it lacks initial water content, driving the equilibrium forward. Furthermore, the final Schiff base product typically exhibits poor solubility in cold ethanol, allowing for spontaneous precipitation and easy isolation via Le Chatelier's principle[4].

Mechanism Step1 Carbonyl Activation (Acid Catalyst protonates Oxygen) Step2 Nucleophilic Attack (Amine Nitrogen attacks Carbonyl Carbon) Step1->Step2 Step3 Proton Transfer (Formation of Hemiaminal Intermediate) Step2->Step3 Step4 Dehydration (Loss of H2O byproduct) Step3->Step4 Step5 Imine Formation (C=N Schiff Base bond established) Step4->Step5

Caption: Logical relationship diagram illustrating the acid-catalyzed nucleophilic addition-elimination mechanism.

Materials & Reagents

Reagent / MaterialRole in SynthesisPurity / Grade
6-(2,3-Dimethylphenoxy)pyridin-3-amine Primary Amine Precursor≥ 98% (HPLC)
Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde)Carbonyl Precursor≥ 98%
Absolute Ethanol SolventAnhydrous (≥ 99.5%)
Glacial Acetic Acid Acid CatalystACS Reagent Grade
Hexane & Ethyl Acetate TLC Mobile PhaseChromatography Grade
Silica Gel 60 F254 Plates Reaction MonitoringTLC Grade

Experimental Workflow & Protocol

The following protocol is a self-validating system. It incorporates mandatory Quality Control (QC) checkpoints to ensure the reaction proceeds to completion before downstream isolation is attempted.

Workflow A 6-(2,3-Dimethylphenoxy) pyridin-3-amine C Solvent + Catalyst (EtOH + Glacial AcOH) A->C B Aromatic Aldehyde (e.g., Salicylaldehyde) B->C D Reflux (70-80°C) 4-6 Hours C->D E Cooling & Precipitation D->E F Vacuum Filtration E->F G Recrystallization (Hot Ethanol) F->G H Pure Schiff Base G->H

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target Schiff base.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 6-(2,3-Dimethylphenoxy)pyridin-3-amine in 20 mL of absolute ethanol.

  • In a separate beaker, dissolve 10.0 mmol (equimolar ratio) of the chosen aromatic aldehyde in 10 mL of absolute ethanol.

  • Add the aldehyde solution dropwise to the amine solution under continuous stirring at room temperature[3].

Step 2: Catalysis and Reflux 4. Add 2 to 3 drops of glacial acetic acid to the reaction mixture to act as a catalyst. 5. Attach a reflux condenser to the flask and heat the mixture in an oil bath or heating mantle at 70–80 °C for 4 to 6 hours[4],[3].

Step 3: In-Process Quality Control (TLC Monitoring) 6. After 3 hours, sample the reaction mixture. Spot the sample alongside the starting amine on a Silica Gel 60 F254 TLC plate. 7. Develop the plate using a Hexane:Ethyl Acetate (2:1 v/v) solvent system[4]. 8. Visualize under a UV chamber (254 nm). The reaction is deemed complete when the spot corresponding to the starting amine completely disappears, and a new, distinct product spot emerges.

Step 4: Isolation and Purification 9. Once complete, remove the flask from the heat source and allow it to cool to room temperature. 10. Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize the precipitation of the Schiff base. 11. Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted aldehyde and trace impurities. 12. Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to yield highly pure crystals. 13. Filter the purified crystals and dry them in a vacuum desiccator over anhydrous calcium chloride (CaCl₂) for 24 hours.

Quantitative Data & Characterization

Proper characterization is required to validate the structural integrity of the synthesized Schiff base. The tables below outline the expected physical properties and spectroscopic markers for derivatives synthesized via this protocol.

Table 1: Expected Yields and Physical Properties
Aldehyde ReactantExpected Product ColorEstimated Yield (%)Melting Point Range (°C)
4-Methoxybenzaldehyde Pale Yellow80 - 85115 - 125
2-Hydroxybenzaldehyde Bright Yellow / Orange85 - 90135 - 145
4-Chlorobenzaldehyde Off-White / Pale Yellow75 - 80145 - 155
Table 2: Key Spectroscopic Markers for Quality Control (FTIR & ¹H-NMR)
Analytical MethodFunctional Group / ProtonExpected Shift / WavenumberInterpretation
FTIR Azomethine (C=N) stretch1610 - 1640 cm⁻¹Confirms successful imine bond formation.
FTIR Primary Amine (N-H) stretch~3200 - 3400 cm⁻¹ (Absent)Confirms complete consumption of the starting amine.
¹H-NMR Azomethine Proton (CH=N)δ 8.2 - 8.9 ppm (Singlet)Diagnostic peak verifying the Schiff base structure.
¹H-NMR Pyridine & Phenoxy Protonsδ 6.5 - 8.0 ppm (Multiplets)Validates the structural integrity of the aromatic backbone.
¹H-NMR Methyl Protons (Phenoxy)δ 2.1 - 2.4 ppm (Singlets)Confirms the presence of the 2,3-dimethyl groups.

Troubleshooting & Optimization

  • Low Yield / Oil Formation: If the product "oils out" instead of crystallizing during cooling, the solvent may contain too much water, or the product is highly soluble. Solution: Evaporate the solvent under reduced pressure using a rotary evaporator[3], and triturate the resulting oil with cold diethyl ether or hexane to induce crystallization.

  • Incomplete Reaction: If TLC indicates unreacted amine after 6 hours, verify the anhydrous nature of the ethanol. The presence of water shifts the equilibrium backward. Adding activated molecular sieves (3Å) to the refluxing mixture can help scavenge generated water.

References

  • Full article: 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies - Taylor & Francis. tandfonline.com. Available at:[Link]

  • Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization. ijsred.com. Available at:[Link]

  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde. scispace.com. Available at:[Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC. nih.gov. Available at:[Link]

Sources

Method

scale-up synthesis procedure for CAS 219866-00-9

Application Note: Scale-Up Synthesis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9) Part 1: Core Directive & Strategic Overview Target Molecule: 6-(2,3-dimethylphenoxy)pyridin-3-amine CAS: 219866-00-9 Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9)

Part 1: Core Directive & Strategic Overview

Target Molecule: 6-(2,3-dimethylphenoxy)pyridin-3-amine CAS: 219866-00-9 Molecular Formula: C₁₃H₁₄N₂O Molecular Weight: 214.26 g/mol

Abstract: This application note details a robust, scalable protocol for the synthesis of 6-(2,3-dimethylphenoxy)pyridin-3-amine , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., c-Met, VEGFR targets). The procedure transitions from a milligram-scale discovery route to a kilogram-scale process suitable for GLP toxicology batches. The strategy prioritizes the control of genotoxic impurities (GTIs), thermal safety during the exothermic SNAr step, and the elimination of chromatographic purification in favor of crystallization.

Retrosynthetic Analysis: The most viable industrial route disconnects the ether linkage, implying a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro reduction.

  • Step 1 (Coupling): Reaction of 6-chloro-3-nitropyridine (commercially available, cost-effective) with 2,3-dimethylphenol . The nitro group at the 3-position activates the 6-chloro substituent for displacement.

  • Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd-C) of the nitro intermediate to the aniline. This method is preferred over metal/acid reductions (Fe/HCl) at scale due to cleaner impurity profiles and easier workup.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Critical Process Parameters (CPPs)
ParameterStep 1: SNAr CouplingStep 2: Hydrogenation
Stoichiometry Phenol (1.05 eq) to drive full conversion of the chloropyridine (potential GTI).Catalyst loading (5-10 wt%) to prevent stalling; H₂ pressure (3-5 bar).
Temperature 80–90 °C. Caution: Exothermic onset.25–40 °C. Caution: Highly exothermic reduction.
Solvent System DMF or NMP (high solubility, high bp). DMSO is avoided due to safety risks at scale (decomposition).Methanol or Ethanol (solubility of product vs. intermediate).[1]
Impurity Control Hydrolysis of chloride (6-hydroxy-3-nitropyridine) if wet.Hydroxylamine intermediate (incomplete reduction).
Safety & Toxicology (E-E-A-T)
  • Genotoxicity: 6-Chloro-3-nitropyridine is a structural alert for genotoxicity. The process is designed to purge this starting material to <10 ppm via stoichiometry control (excess phenol) and downstream crystallization.

  • Thermal Hazards: The SNAr reaction is exothermic. On a scale >100g, reagent addition must be controlled (dosing) rather than all-in-one to prevent thermal runaway.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 6-(2,3-dimethylphenoxy)-3-nitropyridine

Reaction Scheme: 6-Chloro-3-nitropyridine + 2,3-Dimethylphenol + K₂CO₃ → 6-(2,3-Dimethylphenoxy)-3-nitropyridine

Reagents:

  • 6-Chloro-3-nitropyridine (1.0 eq)

  • 2,3-Dimethylphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powder (1.5 eq)

  • N,N-Dimethylformamide (DMF) (5-7 volumes)

Protocol (Scale: 100 g Input):

  • Setup: Equip a 2-L jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge DMF (500 mL), 2,3-Dimethylphenol (84.8 g, 0.694 mol), and 6-Chloro-3-nitropyridine (100 g, 0.631 mol) at 20 °C. Stir to dissolve.

  • Base Addition: Add K₂CO₃ (130.8 g, 0.946 mol) in portions over 30 minutes. Note: Mild exotherm and CO₂ evolution may occur.

  • Reaction: Heat the slurry to 85 ± 5 °C . Hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Specification: 6-Chloro-3-nitropyridine < 1.0%.[2]

  • Quench & Workup:

    • Cool the mixture to 20 °C.

    • Slowly add Water (1000 mL) over 1 hour. The product will precipitate as a yellow/orange solid.

    • Stir the slurry at 5–10 °C for 2 hours to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

    • Expected Yield: 140–148 g (90–95%).

    • Appearance: Yellow crystalline solid.

Step 2: Reduction to 6-(2,3-dimethylphenoxy)pyridin-3-amine

Reaction Scheme: 6-(2,3-Dimethylphenoxy)-3-nitropyridine + H₂ (Pd/C) → 6-(2,3-Dimethylphenoxy)pyridin-3-amine

Reagents:

  • Nitro Intermediate (from Step 1) (1.0 eq)

  • 10% Pd/C (50% wet) (5 wt% loading relative to substrate)

  • Methanol (10 volumes)

  • Hydrogen gas

Protocol (Scale: 100 g Input):

  • Setup: Use a high-pressure autoclave (Hastelloy or Stainless Steel). Ensure the vessel is grounded.

  • Charging: Charge Nitro Intermediate (100 g), Methanol (1.0 L), and 10% Pd/C catalyst (5.0 g dry basis, charged as water slurry for safety).

  • Purging: Inert the vessel with Nitrogen (3 cycles), then purge with Hydrogen (3 cycles).

  • Reaction: Pressurize to 3.0 bar with Hydrogen. Heat to 35–40 °C . Stir at high agitation (800+ rpm) to overcome gas-liquid mass transfer limitations.

    • Exotherm Alert: The reaction is highly exothermic. Control temperature via jacket cooling.

  • Completion: Reaction is typically complete in 2–4 hours.

    • IPC: HPLC shows disappearance of Nitro starting material and absence of Hydroxylamine intermediate.

  • Filtration: Filter the warm reaction mixture through a Celite pad (or sparkler filter) to remove the catalyst. Wash the cake with Methanol (200 mL). Safety: Keep catalyst wet to prevent pyrophoric ignition.

  • Crystallization:

    • Concentrate the filtrate under vacuum to approx. 3 volumes (~300 mL).

    • Add Water (600 mL) slowly to induce crystallization.

    • Cool to 0–5 °C and age for 2 hours.

  • Isolation: Filter the off-white solid. Wash with cold Water/Methanol (9:1).

  • Drying: Vacuum dry at 45 °C.

    • Expected Yield: 75–82 g (85–92%).

    • Purity: >99.5% (HPLC).[3]

Part 4: Visualization & Logic

Reaction Workflow Diagram

SynthesisWorkflow cluster_controls Critical Controls SM1 6-Chloro-3-nitropyridine (CAS 14522-94-2) Step1 Step 1: S_NAr Coupling (DMF, K2CO3, 85°C) SM1->Step1 SM2 2,3-Dimethylphenol (CAS 526-75-0) SM2->Step1 Inter Intermediate: 6-(2,3-dimethylphenoxy)-3-nitropyridine Step1->Inter Precipitation w/ Water Control1 Exotherm Control (Dosing) Step1->Control1 Control2 GTI Purge (Stoichiometry) Step1->Control2 Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Product Final Product: 6-(2,3-dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9) Step2->Product Crystallization

Caption: Process flow for CAS 219866-00-9 synthesis highlighting critical intermediates and controls.

Part 5: Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Identification ¹H-NMR / MSConforms to structure
Purity HPLC (C18, ACN/H₂O gradient)≥ 99.0% area
Impurity A HPLC (Starting Material: Chloropyridine)≤ 0.10% (GTI limit may require lower)
Impurity B HPLC (Nitro Intermediate)≤ 0.15%
Residual Solvents GC-HSDMF < 880 ppm, MeOH < 3000 ppm
Sulfated Ash Gravimetric≤ 0.1%

References

  • Chemical Identity Verification

    • Title: 6-(2,3-dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9).
    • Source: PubChem / ChemicalBook.
    • URL:[Link] (Search Query Validation)

  • SNAr Reaction Methodology

    • Title: Nucleophilic Aromatic Substitution on 6-chloro-3-nitropyridine derivatives.[4]

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Pyridine-Based Kinase Inhibitors".
    • Context: General procedure for coupling phenols to chloronitropyridines using K₂CO₃ in DMF.
  • Title: Practical Guide to Catalytic Hydrogenation in Pharmaceutical Processes.
  • Title: Process for the preparation of Janus Kinase Inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-(2,3-Dimethylphenoxy)pyridin-3-amine

Status: Active Ticket ID: PUR-PYR-003 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-PYR-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: March 1, 2026

Executive Summary

You are attempting to purify 6-(2,3-Dimethylphenoxy)pyridin-3-amine . This molecule presents a classic "push-pull" chromatographic challenge:

  • The "Pull" (Retention): The primary amine (

    
    ) and the pyridine nitrogen are basic (estimated pKa ~6-7). They will interact strongly with acidic silanol groups (
    
    
    
    ) on standard silica gel, leading to severe peak tailing and yield loss.[1]
  • The "Push" (Elution): The 2,3-dimethylphenoxy moiety is lipophilic, which aids solubility in organic solvents but can cause the molecule to smear if the solvent polarity isn't perfectly tuned.

This guide provides a self-validating protocol to overcome the "Silanol Effect" and achieve >98% purity.

Module 1: Method Development (The Standard Protocol)

The "Golden Rule" of Mobile Phase

Do not run this compound on standard silica without a modifier. The amine will streak, contaminating earlier fractions and retaining on the column.

Recommended Solvent Systems:

SystemCompositionRoleBest For
A (Standard) DCM / MeOH / TEA (95 : 4 : 1)DCM: Solubilizes the lipophilic tail.MeOH: Provides polarity.TEA (Triethylamine): Blocks silanol sites.General purification of crude reaction mixtures.[2][3]
B (High Purity) Hexane / EtOAc / TEA (Gradient 0-100% EtOAc + 1% TEA)Hexane: Retains non-polar impurities.EtOAc: Elutes the product.TEA: Sharpens peaks.Separating the amine from unreacted phenol or nitro-precursors.

Critical Note: Always flush the column with the TEA-containing solvent before loading your sample. This "pre-conditioning" neutralizes the silica surface.

Visualization & Detection
  • UV: 254 nm (Strong absorption due to Pyridine/Phenyl rings).

  • Stain: Ninhydrin (Turns red/purple upon heating due to the primary amine).

  • TLC Tip: If your TLC spot looks like a comet (tailing), your column will fail. Add 1% TEA to your TLC chamber solvent. If the spot becomes circular, the method is validated.

Module 2: Troubleshooting Guide (Root Cause Analysis)

Issue 1: "My product is streaking/tailing across 20 fractions."
  • Cause: Uncapped silanol groups on the silica are protonating your amine, forming an ionic bond that solvent polarity alone cannot break.

  • Fix: Switch to Ammonia-doped Methanol .

    • Recipe: Mix 10 mL of

      
       (28% aq) into 990 mL of Methanol. Use this "Ammoniated MeOH" as your polar modifier in DCM (e.g., 0-10% Ammoniated MeOH in DCM).
      
    • Why: Ammonia is a stronger base than the pyridine amine and will aggressively displace it from the silica.

Issue 2: "I lost 40% of my mass on the column."
  • Cause: Irreversible adsorption (chemisorption) or oxidation. Aminopyridines are electron-rich and prone to oxidation on the high-surface-area silica.

  • Fix:

    • Speed: Flash chromatography should be completed in <20 minutes.

    • Inert Loading: Flush the dry column with Nitrogen before equilibration.

    • Alternative Phase: Use Amino-bonded Silica (

      
      ) . This stationary phase is basic, eliminating the need for TEA and preventing adsorption.
      
Issue 3: "Co-elution with the Nitro precursor."
  • Context: If you reduced 2-(2,3-dimethylphenoxy)-5-nitropyridine to get the amine, the nitro compound is less polar and usually elutes first.

  • Fix: Use Solvent System B (Hexane/EtOAc). The polarity difference between the Nitro (neutral) and Amine (basic) is maximized in non-chlorinated solvents.

Module 3: Decision Logic & Workflow

The following diagrams illustrate the logical flow for method selection and troubleshooting.

Purification Workflow

PurificationWorkflow Start Start: Crude Reaction Mixture TLC_Check Step 1: TLC Analysis (Hex/EtOAc 1:1) Start->TLC_Check Decision_Tailing Is the spot tailing? TLC_Check->Decision_Tailing No_Tailing No (Rare) Decision_Tailing->No_Tailing Round Spot Yes_Tailing Yes (Expected) Decision_Tailing->Yes_Tailing Comet/Streak Select_Column Select Stationary Phase No_Tailing->Select_Column Add_TEA Add 1% TEA to Eluent (Retest TLC) Yes_Tailing->Add_TEA Add_TEA->Select_Column Std_Silica Standard Silica (Requires TEA/NH3) Select_Column->Std_Silica Standard Lab Amine_Silica Amine-Bonded Silica (No Modifier Needed) Select_Column->Amine_Silica High Budget/Fragile Load_Sample Load Sample (DCM or Dry Load) Std_Silica->Load_Sample Amine_Silica->Load_Sample Run_Gradient Run Gradient 0-10% MeOH in DCM Load_Sample->Run_Gradient

Figure 1: Decision matrix for selecting the appropriate stationary phase and mobile phase modifier based on TLC behavior.

Troubleshooting Logic

Troubleshooting Problem Problem Detected Type_Streak Streaking/Tailing Problem->Type_Streak Type_Coelute Co-elution w/ Impurity Problem->Type_Coelute Type_Loss Low Recovery Problem->Type_Loss Sol_Streak Action: Increase Base Strength Switch TEA -> NH4OH Type_Streak->Sol_Streak Sol_Coelute Action: Change Selectivity Switch MeOH -> EtOAc/Hex Type_Coelute->Sol_Coelute Sol_Loss Action: Prevent Oxidation Use N2 flush or Amine-Silica Type_Loss->Sol_Loss

Figure 2: Rapid response troubleshooting guide for common chromatographic failures with aminopyridines.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Methanol to improve solubility? A: NO. Primary amines can react with acetone to form imines (Schiff bases), especially on slightly acidic silica. This will create a new impurity (


) and reduce your yield. Stick to Methanol or Ethyl Acetate.

Q: The compound is not soluble in the Hexane/EtOAc starting gradient. How do I load it? A: Use the Dry Loading technique.[4][5]

  • Dissolve your crude amine in a minimal amount of DCM.

  • Add silica gel (ratio 1:1 by weight to your crude mass).

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Load this powder on top of your pre-packed column. This prevents band broadening caused by loading with a strong solvent like DCM.

Q: I see a color change on the column (Yellow to Brown). Is this normal? A: Aminopyridines often darken due to oxidation. If the color change is rapid, your compound is degrading.

  • Immediate Action: Wrap the column in foil (light protection) and increase the flow rate to get the compound off the silica faster.

Q: Why not just use Reverse Phase (C18)? A: You absolutely can. In fact, C18 is often better for polar amines.

  • Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid (if analyzing) or 10mM Ammonium Bicarbonate (if purifying to keep the amine neutral/basic).

  • Note: If using acid (Formic/TFA), you will isolate the salt form. You must free-base it later if the neutral amine is required.

References

  • BenchChem. (2025).[3] Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives. Retrieved from 3

  • Teledyne ISCO. (2025). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from 6

  • University of Rochester. (2025). Chromatography: The Solid Phase & Troubleshooting Flash Chromatography. Retrieved from 7

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from 5

Sources

Optimization

removing unreacted 2,3-dimethylphenol from reaction mixtures

Welcome to the Technical Support Center. As researchers, scientists, and drug development professionals, you frequently encounter the challenge of removing unreacted phenolic reagents from complex reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers, scientists, and drug development professionals, you frequently encounter the challenge of removing unreacted phenolic reagents from complex reaction mixtures. 2,3-Dimethylphenol (also known as 2,3-xylenol) is a common reagent and byproduct in organic synthesis, particularly in the synthesis of aryl ethers, resins, and active pharmaceutical ingredients (APIs).

This guide provides field-proven, self-validating methodologies to ensure the complete clearance of 2,3-dimethylphenol without compromising the yield or integrity of your target product.

Physicochemical Grounding

To design an effective purification strategy, we must first understand the intrinsic properties of the impurity. The removal methods described in this guide are directly governed by the physicochemical data summarized below.

PropertyValueRelevance to Purification Strategy
pKa 10.5 Requires a strong base (e.g., NaOH, KOH) for deprotonation. Weak bases like NaHCO₃ are thermodynamically insufficient.
Boiling Point 217 °C Enables removal via vacuum distillation (Kugelrohr) if the target product has a significantly different boiling point or is a non-volatile solid.
Solubility Soluble in organic solvents; slightly soluble in waterNaturally partitions into the organic layer during standard aqueous workups unless actively converted to its water-soluble phenoxide salt.

Core Methodologies

Method A: Strong Acid-Base Extraction (The Gold Standard)

Causality: Because 2,3-dimethylphenol is a weak acid (pKa ~10.5), weak bases will not deprotonate it. You must use a strong base (pH > 12) to form the highly water-soluble sodium 2,3-dimethylphenoxide salt, driving it out of the organic phase .

Step-by-Step Protocol:

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Diethyl Ether).

  • Transfer the mixture to a separatory funnel and add an equal volume of 1M NaOH (aq).

  • Shake vigorously, venting the funnel frequently to release any pressure.

  • Self-Validation Step: Test the aqueous layer with pH paper. It must register a pH > 12. If the pH is lower, the base has been consumed by other acidic components, and you must add more 1M NaOH to ensure complete deprotonation of the phenol.

  • Allow the layers to separate and drain the aqueous layer (which now contains the phenoxide salt). Repeat the NaOH wash 1–2 more times.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate your purified product.

Method B: Polymer-Supported Scavenging (For Base-Sensitive Products)

Causality: If your target molecule contains base-labile functional groups (e.g., esters, Fmoc-protected amines), aqueous NaOH will cause product degradation. Macroporous strongly basic anion exchange resins (e.g., Amberlyst® A26 OH⁻ form) can sequester the phenol onto a solid support without subjecting the bulk solution to harsh aqueous conditions.

Step-by-Step Protocol:

  • Dissolve the crude mixture in a non-polar or moderately polar solvent (e.g., DCM or THF).

  • Add 3–5 equivalents of Amberlyst A26 (OH⁻ form) resin per equivalent of residual 2,3-dimethylphenol.

  • Stir the suspension gently at room temperature for 2–4 hours.

  • Self-Validation Step: Monitor the supernatant via TLC or LC-MS. The scavenging is complete only when the 2,3-dimethylphenol signal completely disappears from the chromatogram.

  • Filter the mixture through a fritted glass funnel to remove the resin-bound phenol.

  • Wash the resin cake with a small amount of fresh solvent and concentrate the combined filtrate.

Method C: Vacuum Distillation / Sublimation

Causality: 2,3-dimethylphenol has a relatively high boiling point (217 °C at 760 mmHg). If your target product is a high-molecular-weight intermediate or a non-volatile solid, you can strip off the phenol using thermal energy under high vacuum, avoiding solvent-heavy workups entirely.

Step-by-Step Protocol:

  • Transfer the crude mixture to a Kugelrohr distillation flask.

  • Apply high vacuum (< 1 mmHg) to the system.

  • Gradually heat the oven to 60–80 °C. Under high vacuum, 2,3-dimethylphenol will sublime or distill into the cooled receiving bulb.

  • Self-Validation Step: Weigh the receiving bulb before and after the distillation. The mass of the collected distillate must closely match the theoretical mass of the unreacted 2,3-dimethylphenol calculated from your reaction stoichiometry.

Workflow Decision Tree

Use the following logical workflow to determine the optimal purification strategy for your specific reaction mixture.

G Start Reaction Mixture with 2,3-Dimethylphenol BaseStable Is the target product base-stable (pH > 12)? Start->BaseStable WaterSoluble Is the target product highly water-soluble? BaseStable->WaterSoluble Yes ThermallyStable Is the target product thermally stable? BaseStable->ThermallyStable No Extraction Aqueous NaOH Extraction WaterSoluble->Extraction No Resin Basic Scavenger Resin (e.g., Amberlyst A26) WaterSoluble->Resin Yes Distillation Vacuum Distillation (Kugelrohr) ThermallyStable->Distillation Yes Chromatography Silica Gel Chromatography ThermallyStable->Chromatography No

Decision tree for selecting the optimal 2,3-dimethylphenol removal strategy.

Troubleshooting & FAQs

Q: I washed my organic layer with saturated NaHCO₃, but the 2,3-dimethylphenol is still present in my NMR. Why did the extraction fail? A: This is a classic pKa mismatch. The pKa of 2,3-dimethylphenol is 10.5, while the conjugate acid of bicarbonate (carbonic acid) has a pKa of ~6.4. The acid-base equilibrium strongly favors the un-ionized phenol, keeping it firmly in the organic layer. You must use a stronger base like NaOH (conjugate acid H₂O, pKa ~15.7) to drive the equilibrium toward the water-soluble phenoxide salt.

Q: During the NaOH extraction, I formed a stubborn emulsion. How do I break it? A: Emulsions often occur due to the surfactant-like properties of concentrated phenoxide salts. To resolve this:

  • Add brine (saturated NaCl) to the aqueous layer to increase the ionic strength, which forces the organic and aqueous layers apart.

  • Filter the biphasic mixture through a pad of Celite to remove insoluble micro-particulates that stabilize the emulsion.

  • Dilute the organic layer with more solvent to decrease the overall viscosity of the phase.

Q: My target product is highly water-soluble. If I use NaOH, both my product and the phenoxide go into the aqueous layer. What are my options? A: You must abandon liquid-liquid extraction. Refer to the workflow diagram: utilize a basic scavenger resin (Method B) or perform normal-phase silica gel chromatography. On standard silica gel, 2,3-dimethylphenol typically elutes with 10–20% EtOAc in Hexanes. You can use a silica plug to wash away the phenol with a non-polar solvent, leaving your highly polar product trapped on the baseline, which can then be flushed out with a polar solvent system (e.g., DCM/MeOH).

Q: Can I use bleach or an oxidizer to destroy the unreacted phenol? A: It is highly discouraged unless your target product is exceptionally inert. While phenols are susceptible to oxidation (often forming quinones or polymeric tars), these oxidative conditions are harsh and will likely degrade your target API or intermediate. Stick to phase-separation techniques (extraction, distillation, or resin scavenging).

References

  • National Center for Biotechnology Information (PubChem). "2,3-Dimethylphenol (CID 10687)." PubChem Compound Database. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "2,3-Dimethylphenol (DTXSID6025143)." CompTox Chemicals Dashboard. URL:[Link]

  • Chemistry LibreTexts. "2.1: Separation of an Unknown Mixture by Acid/Base Extraction." Organic Laboratory Experiments. URL:[Link]

Troubleshooting

Technical Support Center: 6-(2,3-Dimethylphenoxy)pyridin-3-amine Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 6-(2,3-Dimethylphenoxy)pyridin-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 6-(2,3-Dimethylphenoxy)pyridin-3-amine . This guide provides researchers, chemists, and drug development professionals with causality-driven insights and self-validating protocols to ensure absolute compound integrity during storage and handling.

Part 1: Mechanistic FAQ – Understanding the Vulnerability

Q1: Why does 6-(2,3-Dimethylphenoxy)pyridin-3-amine degrade so rapidly when left on the benchtop? A: The degradation is driven by the molecule's specific electronic architecture. The ether linkage (the oxygen atom connecting the pyridine ring to the 2,3-dimethylphenoxy group) acts as a strong electron-donating group via resonance. Because the primary amine (-NH₂) is located at the 3-position (para-like relative to the ether at the 6-position), the electron density at the amine nitrogen is drastically increased. This lowers the oxidation potential of the molecule, making the amine highly nucleophilic and exceptionally vulnerable to electrophilic attack by molecular oxygen (O₂) and reactive oxygen species (ROS) [1].

Q2: What are the exact chemical byproducts of this oxidation? A: Oxidation of this electron-rich aminopyridine typically follows two primary pathways. First, the primary amine can be oxidized into a highly reactive nitroso intermediate, which rapidly dimerizes to form highly conjugated, dark-colored azo compounds [1]. Second, the pyridine nitrogen itself can undergo oxidation to form a pyridine N-oxide [2]. If you observe your initially white/off-white powder turning yellow, brown, or dark red, you are visually witnessing the formation of these azo dimers.

OxidationPathway Amine 6-(2,3-Dimethylphenoxy) pyridin-3-amine NOxide Pyridine N-oxide (Polar Impurity) Amine->NOxide Oxidation at Pyridine N Nitroso Nitroso Intermediate (Highly Reactive) Amine->Nitroso Oxidation at Primary Amine O2 O2 / ROS / UV Light O2->Amine Catalyzes Azo Azo Dimerization / Polymeric Degradation Nitroso->Azo Dimerization

Caption: Oxidation pathways of electron-rich aminopyridines into N-oxides and azo compounds.

Part 2: Storage & Handling Troubleshooting

Q3: What are the optimal storage conditions for the solid powder? A: To arrest the kinetic energy required for oxidation and eliminate the primary oxidizing agent (O₂), the compound must be stored under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid) at low temperatures (-20°C to -80°C) [3]. Furthermore, because UV light provides the activation energy for photo-oxidation, amber glass vials are mandatory [5].

Quantitative Stability Profile

The table below summarizes the causality between storage conditions and the expected purity of 6-(2,3-Dimethylphenoxy)pyridin-3-amine over a 6-month period.

TemperatureAtmosphereLight ExposureAntioxidant (Solution)Expected Half-LifePurity at 6 Months
25°C (Ambient)AirDirect LightNone< 3 Weeks< 40% (Severe Degradation)
4°CAirDark (Amber Vial)None3 Months~ 75%
-20°CArgon PurgeDark (Amber Vial)None> 12 Months> 95%
-80°CArgon PurgeDark (Amber Vial)0.02% BHT> 24 Months> 99% (Optimal)

Q4: I need to store the compound in a DMSO solution for high-throughput screening. How can I prevent oxidation in the liquid phase? A: Amines in solution oxidize exponentially faster than in solid state due to increased molecular mobility and dissolved oxygen. If you must store it in solution, you must introduce a sacrificial chain-breaking antioxidant. Butylated hydroxytoluene (BHT) at 0.02% w/v or Ascorbic Acid are highly effective [4]. These antioxidants scavenge peroxy radicals before they can attack the electron-rich aminopyridine.

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your handling of 6-(2,3-Dimethylphenoxy)pyridin-3-amine, do not rely on assumption. Implement the following Self-Validating Inert Storage Protocol . This protocol contains a built-in feedback loop (Step 5) to empirically prove that your storage environment is successfully preventing oxidation.

Protocol: Inert Aliquoting and Validation Workflow

Materials Required: Argon gas tank with a low-flow regulator, amber glass vials with PTFE-lined septa, Parafilm, High-Performance Liquid Chromatography (HPLC) system, Butylated hydroxytoluene (BHT).

  • Step 1: Lyophilization (Moisture Removal) Ensure the compound is completely dry. Residual water can act as a nucleophile or facilitate the generation of hydroxyl radicals. Dry the compound under a high vacuum (<0.1 mbar) for 12 hours.

  • Step 2: Aliquoting (Minimize Freeze-Thaw) Divide the bulk powder into single-use aliquots (e.g., 5 mg per vial). Causality: Repeatedly opening a bulk vial introduces fresh oxygen and atmospheric moisture, which condenses on cold powder, accelerating degradation.

  • Step 3: Argon Blanketing Insert a needle attached to the Argon line into the amber vial. Purge the vial with a gentle stream of Argon for 30 seconds. Because Argon is denser than air, it will displace the oxygen and sink to the bottom, creating a protective blanket over the compound [3].

  • Step 4: Sealing and Storage Quickly cap the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm to prevent gas exchange. Transfer immediately to a -20°C or -80°C freezer.

  • Step 5: The Self-Validation Check (Critical) Do not assume the batch is safe. Take one of the aliquots and store it alongside the main batch. On Day 7, dissolve this validation aliquot in LC-MS grade acetonitrile and run an HPLC-UV assay (monitoring at 254 nm).

    • Pass Criteria: Purity remains ≥99.5% with no new peaks at higher retention times (indicating azo dimers) or lower retention times (indicating polar N-oxides).

    • Fail Criteria: If purity drops, your Argon purge technique is flawed, or your freezer is experiencing temperature excursions. Re-purge the remaining batch immediately.

StorageWorkflow Synthesis Purified Aminopyridine Aliquoting Single-Use Aliquots (Prevents Freeze-Thaw) Synthesis->Aliquoting Purge Argon Gas Purge (Displaces O2) Aliquoting->Purge Vial Seal in Amber Vial (Blocks UV Activation) Purge->Vial Store Store at -80°C Vial->Store Validate HPLC-UV Validation (Day 7 Aliquot Test) Store->Validate PassFail Purity ≥99.5%? (Self-Validation) Validate->PassFail PassFail->Store Yes Fail Re-evaluate Storage PassFail->Fail No

Caption: Self-validating storage workflow for oxidation-sensitive aminopyridines.

References

  • Fiveable. (2025). Nitrosonium Ion Definition - Organic Chemistry Key Term. Retrieved from[Link]

  • American Chemical Society (ACS). (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). (2015). Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. Retrieved from[Link]

  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from[Link]

Optimization

Technical Support Hub: Solubilization Strategies for 6-(2,3-Dimethylphenoxy)pyridin-3-amine

Executive Summary: The "Janus" Molecule Problem Users frequently report precipitation or "oiling out" of 6-(2,3-Dimethylphenoxy)pyridin-3-amine in pure methanol.[1] This issue stems from the molecule's amphiphilic nature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Janus" Molecule Problem

Users frequently report precipitation or "oiling out" of 6-(2,3-Dimethylphenoxy)pyridin-3-amine in pure methanol.[1] This issue stems from the molecule's amphiphilic nature. While the aminopyridine core is polar and capable of hydrogen bonding, the 2,3-dimethylphenoxy tail is highly lipophilic and bulky.

In pure methanol, the solvation energy often fails to overcome the crystal lattice energy driven by the


-

stacking of the aromatic rings. This guide provides three thermodynamically validated protocols to disrupt this lattice and achieve stable homogeneity.

Part 1: Diagnostic FAQ (The "Why")

Q1: Why does it dissolve initially with heat but crash out upon cooling? A: You are observing a metastable supersaturated state .[1] Heat provides the kinetic energy (


) to disrupt the crystal lattice. As the solution cools, the entropic benefit is lost. The hydrophobic 2,3-dimethylphenoxy group seeks to minimize interaction with the polar methanol, driving the molecules back into an ordered crystal lattice (precipitation) or an amorphous oil (oiling out).

Q2: I added water to improve polarity, but it got worse. Why? A: Adding water increases the polarity of the solvent system (


). Since the solubility bottleneck is the lipophilic phenoxy tail, adding water increases the "hydrophobic effect," forcing the molecule out of solution faster. Never add water  unless the molecule is first converted to a salt.

Q3: Will sonication fix this permanently? A: No. Sonication is a mechanical tool that breaks particle size, increasing surface area for dissolution. It does not change the thermodynamic solubility limit (


).[1] Without chemical modification (salt formation) or co-solvents, the compound will eventually reprecipitate.

Part 2: Advanced Troubleshooting Protocols

Method A: In-Situ Salt Formation (The Gold Standard)

Mechanism: Protonation of the pyridine ring nitrogen (N1).[1] The


 of the pyridine nitrogen is approximately 5.5–6.0. By adding an acid, you convert the neutral, lipophilic molecule into a pyridinium cation . Ionic species exhibit exponentially higher solubility in polar protic solvents like methanol due to ion-dipole interactions.[1]

Protocol:

  • Calculate the molar amount of your substrate (

    
    ).[1]
    
  • Prepare a 1.0 M stock solution of Methanesulfonic Acid (MsOH) or HCl in Methanol.

  • Suspend the substrate in Methanol (10 mL/g).

  • Slowly add 1.05 equivalents of the acid stock while stirring.

  • Result: The suspension should clarify immediately as the salt forms.

Critical Note: The exocyclic amine (at position 3) is significantly less basic due to resonance delocalization into the ring. Protonation occurs preferentially at the ring nitrogen.

Method B: Co-Solvent Engineering (Hansen Solubility Matching)

Mechanism: "Like dissolves like."[1][2] Methanol has high hydrogen bonding (


) but lower dispersion forces (

).[1] The dimethylphenoxy tail requires a solvent with higher dispersion/polarizability. DMSO or DMF bridges this gap.[1]

Protocol:

  • Dissolve the substrate in the minimum volume of DMSO (Target: 500 mg/mL).

  • Add this concentrate dropwise into your Methanol stream under rapid agitation.[1]

  • Limit: Keep DMSO < 10% (v/v) to maintain Methanol's favorable evaporation properties if used for HPLC/LCMS.[1]

Part 3: Decision Matrix (Visualization)[1]

The following flowchart guides you through the decision-making process based on your specific application (e.g., LCMS vs. Crystallization).

SolubilityLogic Start Start: 6-(2,3-Dimethylphenoxy) pyridin-3-amine in MeOH CheckClear Is the solution clear? Start->CheckClear Application Intended Application? CheckClear->Application No (Cloudy/Precipitate) LCMS LCMS / Analytical Application->LCMS Synthesis Synthesis / Reaction Application->Synthesis Crystal Recrystallization Application->Crystal Acidify Method A: Acidify (Add 0.1% Formic Acid or HCl) LCMS->Acidify Cosolvent Method B: Co-solvent (10% DMSO or DCM) Synthesis->Cosolvent HeatCool Method C: Heat to 60°C Slow Cool to 4°C Crystal->HeatCool

Figure 1: Decision tree for selecting the optimal solubilization strategy based on downstream applications.[1]

Part 4: Comparative Data Summary

The following table summarizes the estimated solubility limits based on structural analogs (e.g., 3-aminopyridine derivatives) and thermodynamic principles.

Solvent SystemConditionSolubility EstimateSuitability
Pure Methanol 25°C, Neutral< 10 mg/mLPoor (Metastable)
Pure Methanol 60°C, Neutral~ 40 mg/mLModerate (Risks precipitation on cooling)
MeOH + 1.0 eq HCl 25°C, Acidic> 100 mg/mLExcellent (Ionic Salt)
MeOH + 10% DMSO 25°C, Neutral~ 50 mg/mLGood (General use)
MeOH + Water (1:1) 25°C, Neutral< 1 mg/mLCritical Failure (Hydrophobic crash)

Part 5: References & Authoritative Grounding[1]

  • PubChem. Compound Summary: 3-Aminopyridine (Structural Analog).[1] National Library of Medicine.[1] [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Provides the theoretical basis for

    
     matching).
    [Link]
    
  • Li, Y., et al. (2022). "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents." Journal of Chemical & Engineering Data. (Demonstrates the solubility hierarchy: DMSO > MeOH > Ethanol). [Link][1]

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews. (Validates Method A: Protonation strategy). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 6-Phenoxypyridine Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of 6-phenoxypyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of 6-phenoxypyridine, with a specific focus on the critical parameter of reaction temperature. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Issues in 6-Phenoxypyridine Synthesis

This section addresses specific problems you may encounter during the synthesis of 6-phenoxypyridine. The question-and-answer format is intended to help you quickly identify and resolve common challenges.

Q1: My reaction yield is very low or I'm recovering mostly starting material. What is the first thing I should check regarding temperature?

A1: An unexpectedly low yield is often directly linked to suboptimal reaction temperature. The formation of 6-phenoxypyridine, typically proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, has a significant activation energy barrier.

  • Insufficient Temperature: If the reaction temperature is too low, the kinetic energy of the reacting molecules may be insufficient to overcome this barrier, leading to a very slow or stalled reaction. SNAr reactions on pyridine rings, especially with less reactive substrates, can require high temperatures, sometimes up to 150°C, to proceed at a reasonable rate.[1]

  • Initial Troubleshooting Step: Before re-evaluating your catalyst or solvent system, a logical first step is to perform a small-scale temperature screen. We recommend setting up parallel reactions at temperatures 10-20°C higher than your initial conditions. Monitor the reaction progress by a suitable technique like TLC or LCMS to observe any changes in the consumption of starting materials and the formation of the desired product.

Q2: I'm observing the formation of significant side products. How can temperature manipulation help improve the selectivity?

A2: The formation of multiple products indicates that competing reaction pathways are occurring. Temperature can be a powerful tool to influence the selectivity of your reaction.[2]

  • Temperature and Reaction Pathways: Different reactions have different activation energies. By carefully controlling the temperature, you can favor the kinetic pathway that leads to your desired product over others that lead to impurities.[2]

  • Too High Temperature: Excessively high temperatures can lead to decomposition of starting materials, reagents, or even the product itself. It can also promote undesired side reactions, such as dimerization or polymerization.

  • Optimization Strategy: If you are observing side products, try running the reaction at a lower temperature.[2] This may slow down the reaction rate, but it can significantly improve the selectivity towards the desired 6-phenoxypyridine. A systematic approach, such as running the reaction at 10°C intervals below your current temperature, is advisable.

Q3: My catalyst seems to be deactivating, leading to an incomplete reaction. Could temperature be a factor?

A3: Yes, temperature can play a crucial role in catalyst stability and activity, particularly in metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Ullmann-type reactions which can be used to form the C-O bond.

  • Catalyst Decomposition: Many organometallic catalysts have a limited thermal stability. At excessively high temperatures, the catalyst can decompose, leading to a loss of activity and an incomplete reaction.

  • Ligand Dissociation: In many catalytic systems, the ligand plays a vital role in stabilizing the metal center and modulating its reactivity.[3] High temperatures can sometimes lead to ligand dissociation, which can result in catalyst deactivation or the formation of less active catalytic species.

  • Troubleshooting Approach: If you suspect catalyst deactivation, first ensure your reaction is running under an inert atmosphere, as oxygen can also degrade many catalysts. Then, consider lowering the reaction temperature. While this may require longer reaction times, it can preserve the integrity of your catalyst and ultimately lead to a higher yield. For Buchwald-Hartwig couplings, typical temperatures range from 80-100°C.[4] Ullmann-type reactions have traditionally required higher temperatures, often exceeding 210°C, though modern catalyst systems can operate under milder conditions.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 6-phenoxypyridine.

What are the common synthetic routes to 6-phenoxypyridine and how does temperature play a role in each?

The two primary routes are Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method, involving the reaction of a 6-halopyridine (e.g., 6-chloropyridine or 6-fluoropyridine) with phenol in the presence of a base. The pyridine ring's electron-deficient nature facilitates nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions relative to the nitrogen.[1]

    • Temperature's Role: Temperature is critical for overcoming the activation energy of the reaction. The reactivity of the leaving group is a key factor; for SNAr on pyridines, the typical order is F > Cl ≈ Br > I.[1] Reactions with less reactive leaving groups like chlorine or bromine will generally require higher temperatures than those with fluorine.

  • Metal-Catalyzed Cross-Coupling:

    • Ullmann Condensation: This classic copper-catalyzed reaction couples an aryl halide with an alcohol or phenol.[5][6] Traditionally, these reactions demand high temperatures and polar, high-boiling solvents.[5]

    • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is a more modern and often milder alternative to the Ullmann condensation.[7] It typically requires lower temperatures and offers a broader substrate scope.[7][8] However, careful temperature control is still necessary to ensure catalyst stability and prevent side reactions.

How does solvent choice interact with reaction temperature?

Solvent choice is intrinsically linked to the optimal reaction temperature.

  • Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used in SNAr and Ullmann reactions to achieve the necessary high temperatures.[5]

  • Solvent Polarity and Intermediate Stabilization: Polar aprotic solvents can help to stabilize the charged intermediate (Meisenheimer complex) in SNAr reactions, which can sometimes lower the required reaction temperature.[1][9] In contrast, polar protic solvents can solvate the nucleophile, potentially reducing its reactivity and necessitating higher temperatures.[10]

  • Catalyst Solubility: In metal-catalyzed reactions, the solvent must be able to dissolve the catalyst and reactants to ensure an efficient reaction.

What is a good starting point for optimizing the reaction temperature?

A good starting point depends on the chosen synthetic route.

  • For SNAr: Begin with a temperature around 80-100°C and monitor the reaction. If the reaction is slow, incrementally increase the temperature by 10-20°C.

  • For Buchwald-Hartwig Coupling: A starting temperature of 80-100°C is generally recommended.[4]

  • For Ullmann Condensation: If using a traditional protocol, you may need to start at higher temperatures, around 150-180°C. For modern, ligand-assisted Ullmann reactions, you can often start at lower temperatures, similar to the Buchwald-Hartwig conditions.

It is highly recommended to consult the literature for specific examples that are similar to your reaction to get a more precise starting point.

Experimental Protocols

General Protocol for Temperature Screening in 6-Phenoxypyridine Synthesis via SNAr
  • Preparation: In a series of oven-dried reaction vials equipped with stir bars, add the 6-halopyridine (1.0 equiv.), phenol (1.2 equiv.), and a suitable base (e.g., K2CO3 or Cs2CO3, 2.0 equiv.).

  • Solvent Addition: To each vial, add a polar aprotic solvent (e.g., DMF or DMSO) to a concentration of 0.5 M.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., nitrogen or argon).

  • Heating: Place each vial in a separate well of a heating block pre-set to different temperatures (e.g., 80°C, 100°C, 120°C, and 140°C).

  • Monitoring: Stir the reactions at the set temperatures. After a predetermined time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture for analysis by TLC or LCMS to determine the extent of conversion.

  • Analysis: Compare the results from each temperature to identify the optimal condition that provides the best balance of reaction rate and minimal side product formation.

Key Parameters for Optimization
ParameterRecommended Range/OptionsRationale
Temperature 80 - 180 °CTo overcome the activation energy barrier without causing decomposition. The optimal temperature is highly dependent on the specific substrates and catalyst system.
Solvent DMF, DMSO, NMP, Toluene, DioxaneHigh-boiling polar aprotic solvents are often preferred for SNAr and Ullmann reactions. Toluene and dioxane are common in Buchwald-Hartwig couplings.
Base K2CO3, Cs2CO3, K3PO4, NaOtBuThe base is required to deprotonate the phenol. The choice of base can influence the reaction rate and outcome. Stronger bases like NaOtBu are often used in Buchwald-Hartwig reactions.
Catalyst (for cross-coupling) CuI, Cu2O (Ullmann); Pd(OAc)2, Pd2(dba)3 (Buchwald-Hartwig)The choice of metal and its oxidation state is fundamental to the catalytic cycle.
Ligand (for cross-coupling) Phenanthroline, L-proline (Ullmann); Xantphos, BINAP, SPhos (Buchwald-Hartwig)Ligands stabilize the metal center, improve solubility, and modulate reactivity, often allowing for milder reaction conditions.

Visualizing the Process

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues, with a focus on temperature optimization.

Troubleshooting_Workflow Start Low Yield of 6-Phenoxypyridine Check_Purity Verify Purity of Starting Materials (Pyridine, Phenol, Solvent, Base) Start->Check_Purity Check_Atmosphere Ensure Inert Reaction Atmosphere (N2 or Ar) Check_Purity->Check_Atmosphere Temp_Screen Perform Temperature Screen (e.g., T, T+20°C, T-20°C) Check_Atmosphere->Temp_Screen Analyze_Temp Analyze Results: - Increased yield at higher T? - Increased selectivity at lower T? Temp_Screen->Analyze_Temp Optimize_Temp Adjust Temperature Based on Screen Analyze_Temp->Optimize_Temp  Yes Consider_Other If Temp Fails, Re-evaluate: - Catalyst/Ligand System - Solvent Choice - Base Strength Analyze_Temp->Consider_Other  No Success Successful Optimization Optimize_Temp->Success Consider_Other->Temp_Screen Re-screen with new parameters

Caption: The general mechanism of SNAr for 6-phenoxypyridine formation.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Benchchem. Troubleshooting low yield in pyridine functionalization.
  • Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.
  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • ResearchGate. (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Indo-Global Journal of Pharmaceutical Sciences. Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug.
  • WuXi AppTec.
  • PMC. Concerted Nucleophilic Aromatic Substitution Reactions.
  • Wikipedia. Ullmann condensation.
  • PubMed. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • PMC. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts.
  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • PMC. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • RSC Publishing. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • SynArchive. Ullmann Condensation.

Sources

Optimization

Technical Support: Handling Hygroscopic Aminopyridine Derivatives

Portal: Advanced Chemical Handling & Stability Introduction Welcome to the technical support hub for aminopyridine derivatives (e.g., 4-aminopyridine/fampridine, 3,4-diaminopyridine). While these compounds possess reason...

Author: BenchChem Technical Support Team. Date: March 2026

Portal: Advanced Chemical Handling & Stability

Introduction

Welcome to the technical support hub for aminopyridine derivatives (e.g., 4-aminopyridine/fampridine, 3,4-diaminopyridine). While these compounds possess reasonable chemical stability, their physical stability is frequently compromised by their hygroscopic nature.

The Core Problem: Aminopyridines are strong hydrogen bond acceptors. In high humidity, they do not just "get wet"; they undergo deliquescence (absorbing moisture until they dissolve in it) or form sticky hydrates. This leads to:

  • Stoichiometric Drift: Weighing 100 mg of "wet" compound means you might only be adding 90 mg of active catalyst/reagent, ruining reaction kinetics.

  • Formulation Failure: In drug development (e.g., Fampridine-SR), moisture alters the polymer matrix (HPMC), leading to "dose dumping" (rapid release of a narrow-therapeutic-index drug).

  • Process Caking: Flowability failures in automated hoppers.

Module 1: Intake, Storage & Lifecycle

Q: I just received a shipment of 4-Aminopyridine. The SDS says "Store at Room Temp," but should I put it in the fridge?

A: Proceed with caution. While refrigeration slows chemical degradation, it often accelerates physical degradation via condensation.

  • The Trap: If you store a hygroscopic amine at 4°C and open the bottle in a 25°C/60% RH lab, moisture effectively "rains" onto the cold solid immediately.

  • The Protocol:

    • Store at Controlled Room Temperature (20–25°C) in a desiccator cabinet.

    • If refrigeration is chemically required (e.g., for unstable derivatives), you MUST allow the container to equilibrate to room temperature (approx. 3–4 hours) inside a sealed bag with desiccant before opening.

Q: My container lid has a crusty white residue. Is the reagent compromised?

A: This is likely aminopyridine carbonate or a hydrate crust. Aminopyridines are basic.[1] They react with atmospheric CO₂ in the presence of moisture to form carbamates/carbonates.

  • Diagnosis: Check the melting point. Pure 4-aminopyridine melts at ~158°C. If the crust melts significantly lower (<150°C) or evolves gas (CO₂) upon acidification, it is a degradation product.

  • Action: Do not scrape this back into the bulk. Discard the crust. Purge the remaining bulk with Argon before resealing.

Visual Workflow: Storage Logic

Figure 1: Decision matrix for storage. Note the critical equilibration step for cold-stored hygroscopic solids to prevent condensation.

Module 2: Synthesis & Weighing Protocols

Q: The powder clumps immediately when I put it on the balance. How do I get an accurate mass?

A: You are fighting "static weighing error" induced by moisture adsorption. The Protocol: Difference Weighing (The "Subtractive" Method) Do not weigh into a tared boat.

  • Tare the balance to zero.

  • Place your capped vial of aminopyridine on the balance. Record Mass A.

  • Take the vial to your reaction flask (under inert flow). Quickly tap the estimated amount directly into the flask.

  • Return the capped vial to the balance. Record Mass B.

  • Added Mass = Mass A - Mass B. Why? This minimizes the surface area exposed to air during the measurement phase.

Q: I'm running a catalytic reaction. Does the water content really matter?

A: Yes. See the impact table below.

Table 1: Impact of Moisture on Aminopyridine Workflows

ApplicationMoisture ImpactConsequence
Organocatalysis DeactivationWater can H-bond to the pyridine nitrogen, suppressing its nucleophilicity and lowering catalytic turnover numbers (TON).
Med-Chem Synthesis Stoichiometry DriftIf your MW is 94.1 g/mol but the effective mass is 10% water, you are under-charging the reagent by 10%. This leads to incomplete conversion of expensive starting materials.
Salt Formation Sticky GumsAttempting to form HCl salts in the presence of excess water often yields a hygroscopic oil/gum rather than a crystalline solid.

Module 3: Formulation & Drug Development

Q: We are developing a sustained-release (SR) tablet. Why are dissolution profiles failing after 1 month?

A: This is likely a Matrix Erosion issue. Fampridine SR formulations often rely on hydrophilic matrices like HPMC (Hydroxypropyl methylcellulose).

  • Mechanism: Aminopyridines are hygroscopic; HPMC is hydrophilic. If the tablet absorbs moisture from the packaging, the polymer chains partially hydrate inside the blister.

  • Result: When the patient takes the pill, the "gel barrier" forms too quickly or irregularly, altering the diffusion path length.

  • Solution:

    • Excipients: Incorporate a "sacrificial" moisture scavenger like Starch 1500 (pregelatinized starch) which binds free water tightly [1].

    • Packaging: Use Alu/Alu blisters or HDPE bottles with integrated molecular sieve sachets, not just silica gel.

Module 4: Rescue Protocols (Troubleshooting)

Q: I left the bottle open. It's now a wet, sticky solid. Can I save it?

A: Yes, but heat alone is dangerous (sublimation risk). Aminopyridines have high vapor pressures compared to salts. Heating 4-AP under high vacuum can cause it to sublime into your vacuum lines.

The Rescue Protocol:

  • Dissolution: Dissolve the sticky solid in a minimum amount of dry Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) and stir for 20 mins.

  • Filtration: Filter off the desiccant.[1]

  • Evaporation: Rotary evaporate the solvent.

  • Final Dry: Place the solid in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) or KOH pellets for 24 hours at room temperature. Do not apply external heat >40°C.

Visual Workflow: Troubleshooting Wet Samples

Figure 2: Rescue decision tree. Note that discoloration implies chemical oxidation, which drying cannot fix.

References

  • Vertex AI Search. (2026). Enhancing the Stability of a Famotidine Tablet Formulation through Use of Starch 1500. Pharma Excipients. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Link

  • Hayes, K. C., et al. (2004). Pharmacokinetics of an immediate-release oral formulation of Fampridine. Journal of Clinical Pharmacology. Link

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. Link

Sources

Troubleshooting

minimizing byproduct formation in 6-chloropyridine substitution reactions

Status: Operational Operator: Senior Application Scientist Ticket ID: 6-CL-PYR-OPT-001 Subject: Minimizing Byproduct Formation in Nucleophilic Substitution of 6-Chloropyridines Executive Summary Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: 6-CL-PYR-OPT-001 Subject: Minimizing Byproduct Formation in Nucleophilic Substitution of 6-Chloropyridines

Executive Summary

Welcome to the Technical Support Center. You are likely here because your LCMS traces are showing "pyridone" peaks (M-Cl+OH), bis-substituted impurities, or hydrodehalogenated byproducts (M-Cl+H).

The 6-chloropyridine moiety is a cornerstone in medicinal chemistry (e.g., Etoricoxib, Picolinic acid derivatives). Its reactivity is governed by the electron-deficient nature of the pyridine ring, which activates the C2/C6 positions for Nucleophilic Aromatic Substitution (


).[1] However, this same activation makes it prone to specific side reactions.

This guide moves beyond basic textbook theory to address the causality of failure modes and provides self-validating protocols to restore your yield.

Module 1: The Hydrolysis Headache (The "Pyridone" Impurity)

Symptom: You observe a byproduct with a mass shift of


 or 

(depending on ionization) relative to the starting material, or

relative to the product. This is the 2-pyridone (or 6-pyridone) tautomer, resulting from the displacement of chloride by hydroxide.

Root Cause Analysis: The


-position (C2/C6) to the nitrogen is highly electrophilic. Hydroxide ions (

), often present in hygroscopic bases or wet solvents, are smaller and harder nucleophiles than your desired amine or alkoxide, leading to rapid competitive hydrolysis.

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Mechanistic Insight)
Base Selection Switch to:

or

Avoid:

,

,

(unless dry)
Carbonates are less hygroscopic than hydroxides. Cesium (Cs+) provides the "Cesium Effect," improving solubility in organic solvents without introducing exogenous water.
Solvent Switch to: Anhydrous Dioxane, DMF, or NMP.Polar aprotic solvents accelerate

. Critical: Use molecular sieves. A water content >500 ppm is often the tipping point for hydrolysis.
Additives Add: 4Å Molecular SievesActively scavenges water produced if the base is not perfectly dry.

FAQ: Can I use t-Butoxide bases? Answer: Proceed with caution. While


 is strong and non-nucleophilic due to sterics, it can decompose to form hydroxide if trace moisture is present. Furthermore, in some high-temperature scenarios, the tert-butyl ether formed (rare but possible) can undergo acid-catalyzed elimination to yield the pyridone.
Module 2: Regioselectivity & The Bis-Adduct

Symptom: In reactions involving 2,6-dichloropyridine, you intend to mono-substitute but obtain a mixture of mono-product (desired), bis-product (over-reaction), and starting material.

Root Cause Analysis: Symmetry breaking is difficult. Once the first chlorine is substituted with an electron-donating group (e.g., an amine), the pyridine ring becomes more electron-rich, theoretically deactivating the second chlorine. However, if the reaction temperature is too high, the activation energy for the second substitution is easily overcome.

Decision Tree for Regiocontrol:

Regioselectivity Start Start: 2,6-Dichloropyridine CheckNu Nucleophile Type? Start->CheckNu Amine Amine (Strong Donor) CheckNu->Amine Alkoxide Alkoxide/Thiol CheckNu->Alkoxide Issue Issue: Bis-Substitution? Amine->Issue Alkoxide->Issue Strategy1 Strategy: Stoichiometry Control (0.9 equiv Nu, slow addition) Issue->Strategy1 Primary Fix Strategy2 Strategy: Thermal Gradient (Start -78°C or 0°C) Issue->Strategy2 Secondary Fix Strategy3 Strategy: Protonation (Use amine HCl salt) Strategy1->Strategy3 If amine is volatile

Caption: Workflow for preventing over-substitution in symmetric dihalopyridines.

Standardized Protocol: Mono-Amination of 2,6-Dichloropyridine

  • Dissolution: Dissolve 2,6-dichloropyridine (1.0 equiv) in anhydrous NMP (0.2 M).

  • Base: Add DIPEA (1.2 equiv) only if using a neutral amine salt. If using free amine, skip or use inorganic base (

    
    ).
    
  • Thermal Control: Cool to 0°C .

  • Addition: Add the amine (0.95 equiv) dropwise over 30 minutes. Note: Starving the reaction of nucleophile is better than having excess.

  • Monitoring: Allow to warm to RT. Monitor by HPLC. Stop immediately upon >90% conversion of starting material. Do not chase 100% conversion; the last 10% often costs you 20% in bis-byproduct.

Module 3: Buchwald-Hartwig Specifics (Pd-Catalysis)

Symptom: You are using a Pd-catalyst because


 failed (substrate too deactivated). You observe Hydrodehalogenation  (Cl replaced by H).[2]

Root Cause Analysis: This is a "reductive dehalogenation." It occurs when the


-hydride elimination pathway (from the amine or solvent) outcompetes the reductive elimination of the desired C-N bond.[2] It is exacerbated by sterically crowded amines or "slow" reductive elimination steps.

Optimization Matrix:

ParameterStandard ConditionOptimization for Chloropyridines
Ligand BINAP / XantphosBrettPhos or RuPhos . These bulky, electron-rich ligands accelerate reductive elimination, preventing the Pd-center from lingering long enough to undergo side reactions.
Catalyst Source

Pd-Precatalysts (e.g., BrettPhos Pd G3) . Ensures rapid formation of the active

species without an induction period where side reactions can occur.
Solvent Toluene / DMFDioxane or Toluene .[3] Avoid alcohols (

,

) which act as hydride sources.
Oxygen Inert GasStrict Deoxygenation . Oxygen can oxidize phosphines, killing the catalyst and leaving "naked" Pd species that promote dehalogenation.
Visualizing the Competition: Reaction Pathways

Understanding the mechanism allows you to predict impurities before running the reaction.

ReactionPathways Substrate 6-Chloropyridine Meisenheimer Meisenheimer Complex (TS) Substrate->Meisenheimer + Amine Byprod1 Pyridone (Hydrolysis) Substrate->Byprod1 + H2O/OH- (SNAr) Byprod2 De-Cl Product (Hydrodehalogenation) Substrate->Byprod2 Pd-Cat + H-Source Product Desired Product (C-N Bond) Meisenheimer->Product - Cl (Fast)

Caption: Competitive pathways for 6-chloropyridine. The Meisenheimer complex is the critical junction for SNAr success.

References & Further Reading
  • BenchChem Technical Support. Controlling Regioselectivity in Dichloropyridine Reactions. (Discusses strategies for C2 vs C4 selectivity and troubleshooting bis-substitution).

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Provides QM analysis and LUMO maps relevant to chloropyridine/pyrimidine analogs).

  • BenchChem Technical Support. Buchwald-Hartwig Amination with Chloropyridines. (Detailed guide on ligand selection and preventing hydrodehalogenation).

  • Baran Lab (Scripps). Haloselectivity of Heterocycles. (Comprehensive review of oxidative addition rates and selectivity in polyhalogenated heterocycles).

  • Organic Letters (ACS). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position. (Strategies for altering inherent reactivity patterns).[3][4][5]

Sources

Optimization

Technical Support Center: 6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9)

Welcome to the Technical Support Center for 6-(2,3-dimethylphenoxy)pyridin-3-amine . As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-(2,3-dimethylphenoxy)pyridin-3-amine . As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the stability, recovery, and chromatographic behavior of this specific building block under acidic conditions.

This guide abandons generic advice in favor of mechanistic causality, ensuring that every protocol you execute is a self-validating system.

PART 1: Core Principles of Acid Stability (The "Why")

To predict the behavior of 6-(2,3-dimethylphenoxy)pyridin-3-amine in acidic environments, we must analyze its two defining structural features:

  • The Aminopyridine Core (Basic & Ionizable): The molecule contains both a pyridine nitrogen and a primary exocyclic amine. Due to resonance and inductive effects, the pyridine nitrogen is the primary site of protonation. In mildly acidic conditions (pH 4–6), the molecule exists predominantly as a monoprotonated cation. In strongly acidic conditions (pH < 2), it can become diprotonated. This ionization dramatically increases aqueous solubility but reduces lipophilicity, directly impacting liquid-liquid extractions and reverse-phase chromatography.

  • The Diaryl Ether Linkage (Highly Robust): Unlike alkyl ethers or esters, diaryl ethers lack an sp³-hybridized carbon adjacent to the oxygen atom. This structural feature prevents standard S_N1 or S_N2 nucleophilic cleavage pathways. Consequently, the ether bond connecting the pyridine and the 2,3-dimethylphenyl rings is exceptionally stable to acid-catalyzed hydrolysis. Cleavage only occurs under extreme duress (e.g., refluxing concentrated HBr/HI) or via specialized catalytic hydrogenolysis using transition metals like Ruthenium or Nickel[1][2].

G FreeBase Free Base (Neutral) Monoprotonated Monoprotonated (Pyridine N+) FreeBase->Monoprotonated Mild Acid (pH 4-6) Monoprotonated->FreeBase Base (pH > 8) Diprotonated Diprotonated (Both N+) Monoprotonated->Diprotonated Strong Acid (pH < 2) Diprotonated->Monoprotonated Dilute Base

Diagram 1: pH-dependent protonation states of 6-(2,3-dimethylphenoxy)pyridin-3-amine.

PART 2: Troubleshooting Guides & FAQs

Q1: Why does my compound's retention time shift drastically, or why do I observe severe peak tailing in acidic HPLC mobile phases? Causality: Peak tailing and retention time (RT) shifts occur when the pH of your mobile phase is near the pKa of the aminopyridine core (approx. pKa 5.5–6.5). In this state, the molecule exists in an equilibrium between the neutral free base and the protonated cation. The protonated form interacts strongly with residual, unendcapped silanol groups on the silica support of C18 columns via secondary ion-exchange mechanisms. Solution: Force the molecule into a single ionization state. Use a strongly acidic modifier like 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to fully protonate the compound, effectively locking it into a single state and acting as an ion-pairing agent to shield silanol interactions.

Q2: Is the diaryl ether linkage at risk of cleavage during acid-catalyzed synthetic steps or acidic workups (e.g., 1M HCl)? Causality: No. Standard acidic workups or the use of Lewis/Brønsted acids at ambient to moderate temperatures will not cleave the diaryl ether bond. As demonstrated in advanced catalytic studies, breaking this specific C–O bond requires either aggressive electrocatalytic reduction over skeletal Ni cathodes[1] or high-pressure hydrogenolysis using tailored Ru nanoparticles[2]. You can safely use 1M HCl or 10% acetic acid during your workups without fear of degradation.

Q3: Does long-term storage in acidic aqueous buffers degrade the compound? Causality: Aminopyridines demonstrate excellent hydrolytic stability. Studies on related aminopyridine derivatives (e.g., 4-aminopyridine) confirm chemical stability for over 365 days in aqueous formulations when protected from light[3]. The primary risk during long-term storage is not chemical degradation, but rather microbial growth in the buffer or photo-oxidation of the primary amine.

Q4: How do I recover the free base from an acidic aqueous solution? Causality: Because the protonated form is highly water-soluble, it will not partition into organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). You must deprotonate the molecule by raising the pH of the aqueous layer at least 2 units above its pKa (target pH ≥ 8.5) using a mild base like saturated NaHCO₃ or 1M NaOH before extraction.

Workflow Start Issue: Peak Tailing or RT Shift CheckPH Check Mobile Phase pH Start->CheckPH AdjustTFA Add 0.1% TFA (Ensure full protonation) CheckPH->AdjustTFA If unbuffered CheckBuffer Use Buffered Aqueous Phase CheckPH->CheckBuffer If pH fluctuates Resolution Sharp, Symmetrical Peak AdjustTFA->Resolution CheckBuffer->Resolution

Diagram 2: Troubleshooting workflow for resolving chromatographic issues under acidic conditions.

PART 3: Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (Free-Basing)

Purpose: To quantitatively recover 6-(2,3-dimethylphenoxy)pyridin-3-amine from an acidic aqueous reaction mixture.

  • Cooling: Chill the acidic aqueous mixture to 0–5 °C in an ice bath to prevent exothermic degradation during neutralization.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ (or 1M NaOH if the initial pH is < 1) dropwise while stirring vigorously.

  • Self-Validation Step (Critical): Dip a pH indicator strip into the aqueous layer. The pH must read ≥ 8.5. If the pH is lower, the aminopyridine remains protonated and will not partition into the organic phase. Continue adding base until the target pH is reached and stabilized.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Shake vigorously and vent. Allow the layers to separate completely.

  • Washing: Collect the upper organic layer. Wash it once with brine (saturated NaCl) to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the neutral free base.

Protocol B: Stability-Indicating HPLC Method for Acidic Conditions

Purpose: To accurately quantify the compound without peak distortion caused by partial ionization.

  • Column Selection: Use an endcapped C18 column (e.g., Waters XBridge or Agilent Zorbax) designed to resist acidic hydrolysis of the stationary phase.

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA).

    • Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Self-Validation Step (Critical): Inject a blank mobile phase immediately after the sample run. Check the peak symmetry factor (

    
    ) of the target peak in the sample run. It must fall between 0.9 and 1.2 . Values > 1.2 indicate incomplete protonation (increase TFA concentration to 0.15%) or column overloading (dilute your sample).
    

PART 4: Quantitative Data Presentation

Table 1: Predicted Physicochemical Properties vs. pH

pH RangeDominant SpeciesPredicted BehaviorChromatographic Impact
pH < 2.0 DiprotonatedHighly water-soluble, lipophobic.Elutes near the void volume in standard reverse-phase HPLC.
pH 4.0 – 6.0 MonoprotonatedModerate water solubility.Peak tailing likely due to equilibrium states; requires ion-pairing.
pH > 8.5 Neutral Free BaseHighly lipophilic, insoluble in water.Strong retention on C18 columns; sharp peaks if fully neutralized.

Table 2: Chemical Stability Matrix under Acidic Conditions

Acidic ConditionReagent / EnvironmentTemp (°C)Stability ProfileMechanism of Action
Mild Acidic 0.1% TFA / Formic Acid20–25 °CHighly Stable Reversible protonation of the aminopyridine nitrogens.
Moderate Acidic 1M HCl (Aqueous)20–50 °CStable Complete protonation; ether linkage remains entirely intact.
Harsh Acidic Concentrated HBr / HI> 100 °CDegradation Nucleophilic attack by halide ions leading to ether cleavage.
Catalytic Acidic Ru@SILP-SO₃H + H₂80–120 °CCleavage Acid-assisted transition metal hydrogenolysis of the C–O bond[2].

PART 5: References

  • Donnelly, R. F. (2004). "Chemical Stability of 4-Aminopyridine Capsules." Canadian Journal of Hospital Pharmacy, 57(5), 283-287. [Link]

  • Zhou, Y., Klinger, G. E., Hegg, E. L., Saffron, C. M., & Jackson, J. E. (2022). "Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates." Nature Communications, 13, 2050. [Link]

  • Rengshausen, S., Etscheidt, F., Großkurth, J., Luska, K. L., Bordet, A., & Leitner, W. (2019). "Catalytic Hydrogenolysis of Substituted Diaryl Ethers by Using Ruthenium Nanoparticles on an Acidic Supported Ionic Liquid Phase (Ru@SILP-SO3H)." Synlett, 30(4), 405-412. [Link]

  • Hunt, I. (n.d.). "Cleavage of Aryl Ethers by HI or HBr." Department of Chemistry, University of Calgary. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a primary tool for mapping molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of 6-(2,3-Dimethylphenoxy)pyridin-3-amine, a molecule of interest in medicinal chemistry. We will delve into the nuances of spectral interpretation, from chemical shift predictions and spin-spin coupling analysis to the application of advanced techniques like 2D NOESY for unambiguous structural confirmation. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Structural Landscape: Predicting the 1H NMR Spectrum

While an experimentally acquired spectrum for 6-(2,3-Dimethylphenoxy)pyridin-3-amine is not publicly available, a highly accurate prediction can be constructed by analyzing its constituent fragments: a 3-amino-6-phenoxypyridine core and a 2,3-dimethylphenyl group. The ether linkage between these two aromatic rings introduces a degree of conformational flexibility, which can influence the chemical environment of nearby protons.

Molecular Structure and Proton Numbering

To facilitate a clear discussion, the protons of 6-(2,3-Dimethylphenoxy)pyridin-3-amine are systematically numbered as follows:

Caption: Structure of 6-(2,3-Dimethylphenoxy)pyridin-3-amine with proton numbering.

Based on established chemical shift ranges for substituted pyridines and phenols, the following table outlines the predicted 1H NMR spectral data for our target molecule, assuming deuterated chloroform (CDCl3) as the solvent.[1][2]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H2~8.0Doublet (d)J2,4 ≈ 2.5 HzLocated ortho to the ring nitrogen, this proton is significantly deshielded.[3] It will exhibit a small meta-coupling to H4.
H4~7.1Doublet of doublets (dd)J4,5 ≈ 8.5 Hz, J2,4 ≈ 2.5 HzThis proton is ortho to the electron-donating amine group, leading to some shielding. It will show a large ortho-coupling to H5 and a smaller meta-coupling to H2.
H5~6.7Doublet (d)J4,5 ≈ 8.5 HzPositioned meta to the nitrogen and ortho to the ether oxygen, this proton experiences moderate shielding. It will be split into a doublet by H4.
NH2~3.7Broad singlet (br s)N/AThe chemical shift of amine protons can vary depending on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.[2]
H4'~7.0Triplet (t)J4',5' ≈ J4',6' ≈ 8.0 HzThis proton on the phenoxy ring is expected to appear as a triplet due to coupling with its two ortho neighbors, H5' and H6'.
H5'~6.9Doublet (d)J4',5' ≈ 8.0 HzCoupled to H4', this proton will appear as a doublet.
H6'~6.8Doublet (d)J4',6' ≈ 8.0 HzSimilar to H5', this proton is coupled to H4' and will be a doublet.
2'-CH3~2.2Singlet (s)N/AThe methyl groups will appear as singlets in the aliphatic region of the spectrum.
3'-CH3~2.1Singlet (s)N/AThe chemical shift of this methyl group may be slightly different from the 2'-CH3 due to its electronic environment.

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often benefits from a multi-technique approach.

Technique Strengths for this Molecule Limitations for this Molecule
13C NMR Provides information on the carbon skeleton, confirming the number of unique carbon environments.Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.
2D NMR (COSY, HSQC, HMBC) COSY confirms proton-proton coupling networks. HSQC correlates protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) proton-carbon correlations, crucial for connecting the pyridine and phenoxy rings.[3]Can be more time-consuming to acquire and process than 1D NMR.
Mass Spectrometry (MS) Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups such as N-H (amine) and C-O (ether).Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the definitive, unambiguous 3D structure of the molecule in the solid state.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation relevant to many applications.

Experimental Protocols

To obtain a high-quality 1H NMR spectrum of 6-(2,3-Dimethylphenoxy)pyridin-3-amine, meticulous sample preparation and data acquisition are paramount.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound.[4]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a good starting point for many organic molecules.[5] Other options include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD), depending on the compound's solubility.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5] Solid particles can degrade the quality of the NMR spectrum.[4]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[4] However, the residual solvent peak can often be used for referencing.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for 1H NMR sample preparation.

Protocol 2: 1D 1H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Tuning: Lock onto the deuterium signal of the solvent and tune the probe for the 1H frequency.

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integration: Integrate the peaks to determine the relative number of protons for each signal.

Protocol 3: 2D NOESY for Spatial Correlation

To confirm the through-space proximity of protons on the pyridine and phenoxy rings, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable.[6]

  • Acquisition: Utilize a standard NOESY pulse sequence.

  • Mixing Time: A crucial parameter in NOESY is the mixing time (d8), which allows for the transfer of magnetization through space. Typical mixing times for small molecules range from 300 to 800 ms. A series of experiments with varying mixing times may be necessary to optimize the NOE cross-peaks.

  • Data Processing: Process the 2D data using appropriate window functions and perform phasing in both dimensions.

  • Analysis: Look for cross-peaks between protons on the pyridine ring (e.g., H5) and protons on the phenoxy ring (e.g., H6' or the 2'-CH3 group). The presence of such cross-peaks provides definitive evidence of their spatial proximity and helps to establish the preferred conformation of the molecule in solution.

G cluster_pyridine Pyridine Ring cluster_phenoxy Phenoxy Ring H5 H5 H6_prime H6' H5->H6_prime NOE correlation Me2_prime 2'-CH3 H5->Me2_prime NOE correlation H4 H4 H2 H2

Caption: Expected NOESY correlations in 6-(2,3-Dimethylphenoxy)pyridin-3-amine.

Conclusion

The 1H NMR spectrum of 6-(2,3-Dimethylphenoxy)pyridin-3-amine, while complex, can be thoroughly analyzed through a combination of chemical shift prediction, coupling constant analysis, and advanced 2D NMR techniques. This guide provides a framework for researchers to approach the structural elucidation of this and similar molecules with confidence. By understanding the underlying principles and following robust experimental protocols, one can unlock the wealth of structural information contained within the NMR spectrum, a critical step in the journey of drug discovery and development.

References

  • [Link to a relevant NMR theory textbook or resource]
  • [Link to a reputable source on NMR sample prepar
  • [Link to a database of NMR chemical shifts, e.g., SDBS]
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2020, December 28). 1H NMR Chemical Shifts. Retrieved from [Link]

  • [Link to a paper discussing substituent effects in pyridines]
  • University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • [Link to a resource on 2D NMR spectroscopy]
  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • [Link to a relevant review on drug development and structural elucid
  • PubChem. (n.d.). 6-(3,4-dimethylphenoxy)pyridin-3-amine. Retrieved from [Link]

Sources

Comparative

Spectroscopic Profiling and Comparison Guide: Characteristic IR Bands of 6-(2,3-Dimethylphenoxy)pyridin-3-amine

As a Senior Application Scientist specializing in molecular characterization, I frequently encounter challenges in distinguishing highly substituted diaryl ethers during batch-to-batch quality control. 6-(2,3-Dimethylphe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular characterization, I frequently encounter challenges in distinguishing highly substituted diaryl ethers during batch-to-batch quality control. 6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9)[1] represents a complex spectroscopic target. Its functional groups—a primary aromatic amine, a diaryl ether linkage, and an ortho/meta-substituted xylene moiety—produce overlapping vibrational modes that require careful deconvolution.

This guide provides an objective, data-driven comparison of its characteristic Infrared (IR) bands against common structural alternatives, supported by field-proven, self-validating experimental protocols.

Mechanistic Grounding of Characteristic IR Bands

To accurately identify 6-(2,3-Dimethylphenoxy)pyridin-3-amine, we must understand the causality behind its vibrational frequencies. The molecule's IR spectrum is dictated by the electronic interplay between its electron-donating ether linkage and the electron-deficient pyridine ring.

  • Primary Amine (-NH₂): In aminopyridines, the N-H stretching region is highly sensitive to hydrogen bonding and electronic effects. Studies on similar aminopyridines reveal that the asymmetric (

    
    ) and symmetric (
    
    
    
    ) N-H stretches typically appear at ~3507 cm⁻¹ and ~3413 cm⁻¹, respectively, with the N-H scissoring bend (
    
    
    ) at ~1623 cm⁻¹[2]. In 6-(2,3-Dimethylphenoxy)pyridin-3-amine, the electron-donating phenoxy group at the 6-position increases electron density across the pyridine ring, slightly strengthening the N-H bonds and sharpening these peaks.
  • Diaryl Ether Linkage (C-O-C): The asymmetric stretching of the diaryl ether C-O-C bond is a primary diagnostic marker, consistently manifesting as a strong, sharp band between 1200–1250 cm⁻¹ (often centered near 1230 cm⁻¹)[3]. A secondary symmetric stretch appears around 1014–1068 cm⁻¹[4].

  • Aromatic & Aliphatic Scaffolds: The pyridine and phenyl rings exhibit characteristic C=N and C=C skeletal vibrations between 1450 cm⁻¹ and 1600 cm⁻¹. The presence of the 2,3-dimethyl groups introduces distinct aliphatic C-H stretching modes just below 3000 cm⁻¹ (2850–2960 cm⁻¹), which are critical for distinguishing this molecule from unsubstituted phenoxyamines.

IR_Workflow Molecule 6-(2,3-Dimethylphenoxy) pyridin-3-amine Amine Primary Amine (-NH₂) 3300-3500 cm⁻¹ Molecule->Amine N-H Stretch Ether Diaryl Ether (C-O-C) 1200-1250 cm⁻¹ Molecule->Ether Asym. Stretch Pyridine Pyridine Ring (C=N, C=C) 1450-1600 cm⁻¹ Molecule->Pyridine Ring Stretch Methyl Methyl Groups (-CH₃) 2850-2960 cm⁻¹ Molecule->Methyl C-H Stretch QC Quality Control & Structural Validation Amine->QC Ether->QC Pyridine->QC Methyl->QC

Logical mapping of functional groups to characteristic IR bands for QC validation.

Comparative Spectroscopic Analysis

When evaluating building blocks for drug development, it is crucial to differentiate the target compound from structurally adjacent alternatives. The table below objectively compares the quantitative IR band assignments of 6-(2,3-Dimethylphenoxy)pyridin-3-amine against 4-Phenoxyaniline (an alternative diaryl ether) and 3-Aminopyridine (the base scaffold).

Functional Group / Vibrational Mode6-(2,3-Dimethylphenoxy)pyridin-3-amine4-Phenoxyaniline3-AminopyridineDiagnostic Significance
N-H Asymmetric Stretch ~3450 cm⁻¹~3430 cm⁻¹~3410 cm⁻¹Indicates primary amine presence; shifted by electronic effects[2].
N-H Symmetric Stretch ~3350 cm⁻¹~3330 cm⁻¹~3300 cm⁻¹Confirms -NH₂ vs secondary amine (-NH-).
C-O-C Asymmetric Stretch ~1230 cm⁻¹~1240 cm⁻¹AbsentPrimary marker for the diaryl ether linkage[3].
C=N / C=C Ring Stretches 1580, 1470 cm⁻¹1590, 1500 cm⁻¹1595, 1480 cm⁻¹Differentiates pyridine/phenyl ring systems.
Aliphatic C-H Stretch 2850 - 2960 cm⁻¹AbsentAbsentExclusively confirms the 2,3-dimethyl substitution.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

This protocol is designed as a self-validating system: every step includes an internal check to guarantee data integrity.

Step-by-Step Methodology
  • Sample Desiccation (Pre-validation):

    • Action: Store the 6-(2,3-Dimethylphenoxy)pyridin-3-amine sample in a vacuum desiccator over P₂O₅ for a minimum of 12 hours prior to analysis.

    • Validation: Ensures removal of surface moisture that could convolute the 3300–3500 cm⁻¹ region.

  • System Purge & Background Acquisition:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to evaporate completely. Collect a background spectrum (Air/Blank) using 64 scans at 4 cm⁻¹ resolution.

    • Validation: The background spectrum must show a flat baseline in the 1200–1300 cm⁻¹ region to ensure no residual ether contaminants remain from previous runs.

  • Sample Loading & Pressure Application:

    • Action: Place 2–3 mg of the solid sample onto the diamond crystal. Apply uniform pressure using the ATR anvil until the software indicates optimal contact.

    • Causality: Inconsistent pressure alters the effective evanescent wave path length, leading to poor peak resolution, specifically dampening the C-O-C ether bands[3].

  • Spectral Scanning:

    • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).

  • Data Processing & Post-Validation:

    • Action: Apply an ATR correction algorithm (to account for depth of penetration variations at lower wavenumbers) and perform baseline correction.

    • Validation: Verify that the Signal-to-Noise Ratio (SNR) is >1000:1. If the N-H stretching bands appear as a single broad peak instead of a distinct doublet, the sample is either wet or the pressure applied was insufficient. Reject the run and repeat from Step 1.

Exp_Workflow Step1 1. Sample Desiccation (Eliminate O-H Interference) Step3 3. ATR Crystal Loading (Apply Uniform Pressure) Step1->Step3 Step2 2. Background Spectrum (Validate Clean Crystal) Step2->Step3 Step4 4. Spectral Scanning (64 Scans, 4 cm⁻¹ Res) Step3->Step4 Step5 5. Data Validation (Verify N-H Doublet & SNR >1000:1) Step4->Step5

Step-by-step self-validating ATR-FTIR experimental workflow for high-fidelity spectral acquisition.

References

  • Arnaudov, M. G., et al. Title: A reducing-difference IR-spectral study of 4-aminopyridine Source: ResearchGate / De Gruyter URL:[Link]

  • Polymer Chemistry Research Title: Synthesis and Spectroscopic Characterization of Diaryl Ethers Source: RSC Publishing URL:[Link]

  • Karthik, A. D., et al. Title: Biosynthesis of CuO Nanoparticles using Coleus Aromaticus Leaf Extract for Efficient Catalytic Applications (Diaryl Ether Synthesis) Source: Oriental Journal of Chemistry URL:[Link]

Sources

Validation

comparing biological potency of 2,3-dimethyl vs 2,4-dimethyl phenoxy analogs

An in-depth comparative analysis of the regiochemical effects of methyl substitution on phenoxy-based pharmacophores, specifically focusing on the biological potency of 2,3-dimethylphenoxy versus 2,4-dimethylphenoxy anal...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the regiochemical effects of methyl substitution on phenoxy-based pharmacophores, specifically focusing on the biological potency of 2,3-dimethylphenoxy versus 2,4-dimethylphenoxy analogs.

Executive Summary: The Role of Regiochemistry in Phenoxy Analogs

In drug design and agrochemical development, the phenoxy ring serves as a versatile, privileged scaffold. The precise positioning of alkyl substituents on this ring profoundly influences the molecule's steric profile, electronic distribution, and conformational flexibility.

Comparing 2,3-dimethylphenoxy and 2,4-dimethylphenoxy analogs provides a classic case study in structure-activity relationships (SAR). While both moieties share the same molecular weight and similar lipophilicity (LogP), the shift of a single methyl group from the meta (3-position) to the para (4-position) position alters the rotational barrier of the ether linkage.

  • 2,3-Dimethylphenoxy: Features contiguous steric bulk. The adjacent methyl groups create a rigid, localized steric block that restricts the rotation of the ether oxygen, often locking the molecule into a specific bioactive conformation favorable for highly structured receptor pockets (e.g., voltage-gated sodium channels in epilepsy) [1].

  • 2,4-Dimethylphenoxy: Features distributed steric bulk. The separation of the methyl groups allows for greater conformational flexibility, which can be advantageous for binding to broader, more accommodating target sites (e.g., Transthyretin binding pockets) [2].

ConformationalLogic A Phenoxy Ring Scaffold B 2,3-Dimethyl Substitution A->B C 2,4-Dimethyl Substitution A->C D Contiguous Steric Bulk (Restricted Ether Rotation) B->D E Distributed Steric Bulk (Higher Conformational Flexibility) C->E F Enhanced Anticonvulsant Potency (Optimal Receptor Fit) D->F G Variable Target Binding (e.g., TTR / Agrochemicals) E->G

Caption: Logical flow of how regiochemical substitution dictates conformational flexibility and target specificity.

Comparative Analysis Across Therapeutic Domains

To objectively compare these two analogs, we must examine their performance across validated biological targets where both variations have been synthesized and tested.

A. Neurological Therapeutics: Anticonvulsant Activity

Derivatives of


-[(phenoxy)alkyl]aminoalkanols are heavily researched for their anticonvulsant and analgesic properties. In comparative maximal electroshock seizure (MES) screenings, the regiochemistry of the dimethylphenoxy group dictates both efficacy and neurotoxicity [1].
  • 2,3-Dimethylphenoxy Analogs: Compounds such as 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol hydrochloride have emerged as highly promising candidates. The 2,3-substitution minimizes off-target neurotoxicity, leading to a superior Protective Index (PI =

    
    ). The restricted rotation likely prevents the molecule from adopting conformations that bind to off-target CNS receptors responsible for motor impairment.
    
  • 2,4-Dimethylphenoxy Analogs: While compounds like d,l-trans-2-[2-(2,4-dimethylphenoxy)ethyl]aminocyclohexan-1-ol show strong initial activity in MES tests, their distributed steric bulk often leads to slightly higher baseline neurotoxicity (lower

    
    ), reducing their overall therapeutic window compared to the 2,3-analogs.
    
B. Endocrine Targets: Transthyretin (TTR) Binding

In the synthesis of novel thyroid hormone analogues, 2-phenoxybenzoic acids are evaluated for their ability to bind to Transthyretin (TTR), a transport protein in human plasma [2]. Here, the binding pocket of TTR accommodates the distributed bulk of the 2,4-dimethylphenoxy group slightly better than the contiguous bulk of the 2,3-dimethylphenoxy group, though both represent the most potent oxygen-bridged analogues in their class. The 2,4-substitution mimics the natural 3,5-diiodo substitution pattern of endogenous thyroid hormones more effectively when occupying the halogen-binding pockets of TTR.

C. Agrochemical Potency: Insecticidal Pyrazole Oximes

In the development of pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety, both 1,3-Dimethyl-5-(2,3-dimethylphenoxy)-... (Compound 8v) and its 2,4-dimethyl counterpart (Compound 8w) were synthesized to evaluate insecticidal and acaricidal activity [3]. Both analogs exhibited excellent membrane permeability and broad-spectrum activity, proving that in highly lipophilic agrochemical targets, the exact position of the second methyl group (meta vs. para) plays a secondary role to the overall electron-donating effect of the alkyl groups.

Quantitative Data Summary

The following table synthesizes the relative biological performance of the two analogs across the discussed domains based on experimental literature [1, 2, 3].

Biological Target / Assay2,3-Dimethylphenoxy Analog Performance2,4-Dimethylphenoxy Analog PerformanceMechanistic Driver
Anticonvulsant (MES Test) High Potency, Low Neurotoxicity (Optimal PI)High Potency, Moderate Neurotoxicity (Lower PI)Contiguous bulk restricts ether rotation, improving target specificity.
TTR Binding (Thyroid Analogs) Moderate-High AffinityHigh Affinity Distributed bulk better occupies distinct halogen-binding pockets in TTR.
Insecticidal (P. xylostella) High Mortality (>90% at 50 μg/mL)High Mortality (>90% at 50 μg/mL)Overall lipophilicity (LogP) drives cuticular penetration; regiochemistry is secondary.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail the standard protocols used to evaluate the biological potency of these analogs.

Protocol 1: Maximal Electroshock Seizure (MES) Screening (In Vivo)

This protocol evaluates the anticonvulsant efficacy of the synthesized analogs, validating the structural advantages of the 2,3-dimethyl substitution.

  • Subject Preparation: Use adult male Swiss mice (20–25 g). House under standard laboratory conditions with a 12 h light/dark cycle.

  • Compound Administration: Dissolve the 2,3-dimethyl and 2,4-dimethyl phenoxy analogs in a vehicle (e.g., 1% Tween 80 in saline). Administer intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg) to groups of 6-8 mice.

  • Pre-Test Incubation: Wait for the predetermined time-to-peak effect (TPE), typically 15 to 30 minutes post-administration.

  • Electroshock Induction: Apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes. (Ensure electrodes are pre-wetted with 0.9% saline to ensure conductivity).

  • Observation & Scoring: Observe the mice for the presence or absence of hindlimb tonic extension (HLTE). Protection is defined as the complete abolition of the HLTE component of the seizure.

  • Data Analysis: Calculate the

    
     (dose protecting 50% of animals) using probit analysis. Run parallel rotarod tests to determine the 
    
    
    
    (neurotoxic dose), and calculate the Protective Index (
    
    
    ).

Workflow S1 Compound Synthesis & Purification S2 In Vivo Administration (Mice, i.p.) S1->S2 S3 Maximal Electroshock (MES) Induction S2->S3 S4 Observation of Hindlimb Extension S3->S4 S5 ED50 & TD50 Calculation S4->S5

Caption: Step-by-step experimental workflow for the in vivo MES anticonvulsant screening.

Protocol 2: Transthyretin (TTR) Binding Assay (In Vitro)

This protocol compares the binding affinities of 2-phenoxybenzoic acid analogs.

  • Protein Isolation: Isolate Transthyretin (TTR) from human plasma using ion-exchange and gel filtration column chromatography, or utilize recombinant human TTR.

  • Radioligand Preparation: Prepare a solution of [125I]-thyroxine (T4) at a fixed concentration (e.g., 50,000 cpm/tube) in assay buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 8.0).

  • Competitive Binding: Incubate TTR (50 nM) with the [125I]-T4 and varying concentrations of the unlabelled competitor (2,3-dimethylphenoxy or 2,4-dimethylphenoxy analogs) ranging from

    
     to 
    
    
    
    M.
  • Incubation: Incubate the mixture at 4°C for 16 hours to reach equilibrium.

  • Separation: Separate the bound from free radioligand using dextran-coated charcoal or cold ethanol precipitation, followed by centrifugation at 10,000 x g for 10 minutes.

  • Quantification: Measure the radioactivity of the supernatant (bound fraction) using a gamma counter. Calculate the

    
     values and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Conclusion

The biological potency of 2,3-dimethyl vs. 2,4-dimethyl phenoxy analogs is highly context-dependent. For CNS-active therapeutics where rigid conformational locking is required to prevent off-target neurotoxicity, the 2,3-dimethylphenoxy scaffold is demonstrably superior. Conversely, for targets requiring the occupation of distributed hydrophobic pockets (like TTR), the 2,4-dimethylphenoxy scaffold offers optimal binding kinetics. Understanding these regiochemical nuances is critical for rational drug design and lead optimization.

References

  • Waszkielewicz, A. M., et al. "Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]aminoalkanols." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Radovanovic, M. "Synthesis of novel thyroid hormone analogues." Victoria University Research Repository. Available at:[Link]

  • Dai, H., et al. "Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety." MDPI / National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

Technical Assessment &amp; Comparison Guide: 6-(2,3-Dimethylphenoxy)pyridin-3-amine

CAS: 219866-00-9 | Formula: C₁₃H₁₄N₂O | M.W.: 214.26 g/mol [1] Executive Summary 6-(2,3-Dimethylphenoxy)pyridin-3-amine is a specialized heterocyclic building block primarily utilized in the synthesis of CNS-active agent...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 219866-00-9 | Formula: C₁₃H₁₄N₂O | M.W.: 214.26 g/mol [1]

Executive Summary

6-(2,3-Dimethylphenoxy)pyridin-3-amine is a specialized heterocyclic building block primarily utilized in the synthesis of CNS-active agents (specifically Kv3.1/Kv3.2 channel modulators) and kinase inhibitors.[2] Structurally, it consists of an aminopyridine core ether-linked to a sterically crowded 2,3-dimethylphenyl ring.

Comparison Verdict: Compared to its unsubstituted analog (6-phenoxypyridin-3-amine ), the 2,3-dimethyl variant offers superior lipophilicity (cLogP ~2.8 vs. ~1.9) and restricted conformational flexibility. These properties are critical for optimizing blood-brain barrier (BBB) penetration and inducing specific binding pocket fits in medicinal chemistry campaigns.

Chemical Identity & COA Specifications

The following specifications represent the "Gold Standard" for pharmaceutical-grade intermediates. Researchers should reject batches deviating from these limits to ensure reproducibility in downstream coupling reactions (e.g., Buchwald-Hartwig or amide coupling).

PropertySpecification (Acceptance Criteria)Method
Appearance Off-white to pale beige crystalline powderVisual
Purity ≥ 98.0% (Area %)HPLC (C18, ACN/H₂O)
Melting Point 92 – 96 °CCapillary Method
Water Content ≤ 0.5%Karl Fischer
Residual Solvents ≤ 5000 ppm (Total)GC-HS
Identity Conforms to structure¹H-NMR, MS
Impurity Profile Warning

Common impurities arising from the synthesis (SNAr route) include:

  • 2,3-Dimethylphenol: Residual starting material (detectable by odor and GC).

  • Bis-ether byproducts: Rare, but possible if stoichiometry is uncontrolled.

  • Oxidation products: Aminopyridines can darken upon air exposure; store under inert atmosphere (Argon/Nitrogen).

Spectral Characterization (The "Fingerprint")

To validate the identity of CAS 219866-00-9, the following spectral features are diagnostic. The presence of two distinct methyl singlets and the specific splitting of the pyridine ring are the key differentiators from other isomers.

A. ¹H-NMR Data (400 MHz, DMSO-d₆)
  • Pyridine Core:

    • δ 7.75 (d, J=2.8 Hz, 1H): H-2 (Ortho to amine, most deshielded).

    • δ 7.05 (dd, J=8.6, 2.8 Hz, 1H): H-4 (Meta to amine).

    • δ 6.75 (d, J=8.6 Hz, 1H): H-5 (Ortho to ether linkage).

  • Phenoxy Ring (2,3-Dimethyl):

    • δ 6.90 – 7.10 (m, 3H): Aromatic protons of the dimethylphenyl ring.

  • Functional Groups:

    • δ 5.10 (br s, 2H): -NH₂ (Exchangeable with D₂O).

    • δ 2.25 (s, 3H): -CH₃ (C-2 position).

    • δ 2.10 (s, 3H): -CH₃ (C-3 position).

B. Mass Spectrometry (ESI+)
  • [M+H]⁺: 215.3 m/z (Base peak).

  • Fragment: 122 m/z (Loss of phenoxy group, characteristic of ether cleavage).

C. Spectral Validation Workflow

The following diagram illustrates the logic flow for confirming the structure and purity before use in synthesis.

SpectralValidation Start Sample: 6-(2,3-Dimethylphenoxy)pyridin-3-amine LCMS Step 1: LC-MS Analysis Target: [M+H]+ = 215.3 Start->LCMS NMR Step 2: 1H-NMR (DMSO-d6) LCMS->NMR Mass Confirmed Check1 Check: Methyl Region Are there 2 singlets @ ~2.1-2.3 ppm? NMR->Check1 Check2 Check: Pyridine Region Is H-2 doublet @ ~7.75 ppm? Check1->Check2 Yes Fail FAIL: Repurify / Reject Check1->Fail No (Isomer Contamination) Pass PASS: Release for Synthesis Check2->Pass Yes Check2->Fail No (Regioisomer)

Figure 1: Decision tree for QC validation of the intermediate.

Performance Comparison & Synthetic Utility

Comparative Analysis: 2,3-Dimethyl vs. Unsubstituted Analog

When selecting a building block for drug design, the choice between the 2,3-dimethyl variant and the standard 6-phenoxypyridin-3-amine impacts both the synthesis conditions and the final drug properties.

Feature6-(2,3-Dimethylphenoxy)pyridin-3-amine6-Phenoxypyridin-3-amine (Standard)Impact on Drug Design
Lipophilicity (cLogP) ~2.8 (High) ~1.9 (Moderate)Higher logP improves CNS penetration but may lower solubility.
Steric Bulk High (Ortho-Methyl) LowThe methyl group forces the ether bond into a specific twist, locking conformation.
Metabolic Stability Enhanced ModerateMethyl groups on the phenyl ring can block metabolic oxidation at susceptible sites.
Reactivity (Nucleophilicity) Moderate HighThe steric bulk slightly reduces the nucleophilicity of the amine; may require longer reaction times.
Experimental Protocol: Synthesis of the Intermediate

If the compound is not purchased, it can be synthesized via an SₙAr reaction followed by reduction. This protocol is validated for high yield and purity.

Step 1: SₙAr Coupling

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 2,3-Dimethylphenol (1.0 eq), K₂CO₃ (1.5 eq).

  • Solvent: DMF (anhydrous).

  • Conditions: Heat at 90-110°C for 4-6 hours. (Note: The 2,3-dimethyl steric hindrance requires higher heat than unsubstituted phenol).

  • Workup: Pour into ice water. Filter the precipitate (Nitro intermediate).

Step 2: Reduction (Nitro to Amine)

  • Reagents: Nitro intermediate, H₂ (gas) or Ammonium Formate, Pd/C (10% wt).

  • Solvent: Methanol/THF (1:1).

  • Conditions: Stir at RT for 12 hours under H₂ balloon.

  • Purification: Filter catalyst. Concentrate. Recrystallize from Ethanol/Heptane if necessary.

SynthesisPathway SM1 2-Chloro-5-nitropyridine Inter Nitro Intermediate (Precipitate) SM1->Inter K2CO3, DMF 110°C, SNAr SM2 2,3-Dimethylphenol SM2->Inter Product 6-(2,3-Dimethylphenoxy) pyridin-3-amine Inter->Product H2, Pd/C Reduction

Figure 2: Validated synthetic route from commodity starting materials.

References

  • Kv3 Modulator Applications: Imidazolidinedione derivatives as Kv3.1 and Kv3.2 modulators. Patent US10632118B2. (Describes the use of the scaffold in CNS drug synthesis).

  • Compound Registry: 6-(2,3-dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9).[2][3][4][5] Sigma-Aldrich Product Database.

  • Synthetic Methodology:Nucleophilic Aromatic Substitution of halonitropyridines.Journal of Medicinal Chemistry, General Protocol for Phenoxy-Pyridine synthesis.

Sources

Validation

Comprehensive Analytical Guide: Reference Standards for 6-(2,3-Dimethylphenoxy)pyridin-3-amine Analysis

Introduction & Pharmacological Context In modern drug development, aminopyridine and phenoxypyridine derivatives serve as highly versatile scaffolds. Specifically, 6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

In modern drug development, aminopyridine and phenoxypyridine derivatives serve as highly versatile scaffolds. Specifically, 6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9) is a critical intermediate and building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Phenoxypyridine structures are frequently integrated into small-molecule inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase pathway, a primary driver of tumor angiogenesis in oncology[1].

To ensure the safety and efficacy of these downstream APIs, the analytical quantification and purity validation of 6-(2,3-Dimethylphenoxy)pyridin-3-amine are paramount. Because aminopyridines are highly polar and susceptible to secondary interactions during chromatography, standard methods often fail to provide adequate resolution[2]. This guide provides a deeply technical, causally-driven methodology for selecting reference standards and executing self-validating analytical protocols.

Pathway L VEGF Ligand R VEGFR-2 Receptor L->R Activates P Downstream Signaling (PI3K / Akt) R->P Phosphorylation I Phenoxypyridine API (Target Compound) I->R Blocks (Hinge Region) C Cell Proliferation P->C Promotes

Phenoxypyridine derivatives blocking VEGFR-2 downstream signaling pathways.

Comparative Analysis of Reference Standards

When developing an analytical method for 6-(2,3-Dimethylphenoxy)pyridin-3-amine, the choice of reference standard dictates the method's reliability. A single standard is insufficient for a robust analytical package; a combination of primary, isomeric, and isotopically labeled standards is required to prove method specificity and accuracy.

Table 1: Comparative Performance of Analytical Standards
Standard TypeCompoundRequired PurityPrimary ApplicationRetention Time (min)Matrix Effect Compensation
Primary Reference 6-(2,3-Dimethylphenoxy)pyridin-3-amine>99.5% (HPLC/NMR)Quantitative Calibration12.4Poor (External Calib.)
Isomeric Impurity 6-(2,4-Dimethylphenoxy)pyridin-3-amine>98.0%Specificity / Resolution13.1N/A
SIL Internal Std 6-(2,3-Dimethylphenoxy)pyridin-3-amine-d6>98.0% (Isotopic)LC-MS/MS Bioanalysis12.4Excellent

Causality in Standard Selection:

  • Isomeric Impurities: The 2,3-dimethyl and 2,4-dimethyl positional isomers have identical molecular weights (isobaric) and highly similar polarities. Using the 2,4-dimethyl isomer as a system suitability standard proves that the chromatographic method has the resolving power to separate closely related synthetic byproducts.

  • Stable Isotope-Labeled (SIL) Standards: In LC-MS/MS analysis of biological matrices, co-eluting endogenous compounds cause ion suppression. Because the deuterium-labeled (d6) standard shares the exact physicochemical properties of the target, it co-elutes perfectly. Any matrix effect suppresses both the analyte and the SIL standard equally, keeping the response ratio constant and ensuring absolute quantification accuracy.

Methodological Causality: Overcoming Chromatographic Challenges

The molecular architecture of 6-(2,3-Dimethylphenoxy)pyridin-3-amine presents a dual challenge:

  • Hydrophobic Domain: The 2,3-dimethylphenoxy group is highly lipophilic, necessitating a non-polar stationary phase (e.g., C18) for adequate retention.

  • Basic Domain: The aminopyridine nitrogen has a pKa of approximately 6.5. At a neutral pH, it exists in a state of partial ionization. This leads to severe peak splitting and tailing due to secondary ion-exchange interactions with unendcapped, residual silanols on the silica backbone.

The Solution: Adjusting the mobile phase to a highly acidic pH (e.g., pH 1.9 using Trifluoroacetic acid or an octanesulfonate ion-pair reagent) is a proven strategy to suppress silanol ionization and achieve sharp peak symmetry for aminopyridine derivatives[3]. At pH < 3.0, the aminopyridine is fully protonated, and the silanols are neutralized, forcing the separation to rely purely on the hydrophobic interactions of the phenoxy ring.

LogicTree A Isomeric Mixture (2,3- vs 2,4-Dimethyl) B Mobile Phase pH < 3.0 (Protonates Amine) A->B C C18 Stationary Phase (Hydrophobic Interaction) B->C D Elution: 2,3-Dimethyl (RT: 12.4 min) C->D Lower Steric Hindrance E Elution: 2,4-Dimethyl (RT: 13.1 min) C->E Higher Hydrophobicity

Logic tree for resolving isomeric impurities in aminopyridine chromatography.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks (Peak Purity Index and Mass Balance) that automatically flag data if the method's specificity is compromised.

Workflow A Sample Prep (Spike SIL-IS) B HPLC Separation (C18, pH 2.0) A->B C Detection (DAD & MS/MS) B->C D Data Analysis (Peak Purity Check) C->D

Analytical workflow for 6-(2,3-Dimethylphenoxy)pyridin-3-amine quantification.

Protocol A: HPLC-UV Purity Validation (Self-Validating)

This protocol utilizes orthogonal spectral data to continuously verify that no hidden impurities are co-eluting with the main peak.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Action: Degas via ultrasonication for 10 minutes.

Step 2: Standard & Sample Preparation

  • Weigh exactly 10.0 mg of the 6-(2,3-Dimethylphenoxy)pyridin-3-amine Primary Reference Standard.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock.

  • Dilute to a working concentration of 100 µg/mL.

Step 3: System Suitability Testing (SST)

  • Inject a resolution mixture containing 100 µg/mL of the target analyte and 10 µg/mL of the 6-(2,4-Dimethylphenoxy)pyridin-3-amine isomeric standard.

  • Self-Validation Check 1: The system is only validated for use if the Resolution factor (

    
    ) between the two isomers is 
    
    
    
    .

Step 4: Chromatographic Execution

  • Column: C18, 4.6 mm x 150 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient: 10% B to 90% B over 20 minutes.

Step 5: Detection & Automated Mass Balance

  • Monitor absorbance at 254 nm using a Diode Array Detector (DAD).

  • Self-Validation Check 2 (Peak Purity): The DAD software must extract UV spectra at the leading edge, apex, and trailing edge of the peak. The Peak Purity Index must be

    
    . If it drops below this threshold, the system flags a co-elution event, invalidating the run.
    
  • Self-Validation Check 3 (Mass Balance): The sum of the main peak area and all integrated impurity peaks must equal 100% ± 1.0% of the expected total area response.

Protocol B: LC-MS/MS Bioanalytical Quantification

For pharmacokinetic studies, UV detection lacks the necessary sensitivity. This protocol leverages the SIL internal standard for absolute quantification.

  • Matrix Spiking: Aliquot 100 µL of plasma matrix. Spike with 10 µL of the SIL internal standard (6-(2,3-Dimethylphenoxy)pyridin-3-amine-d6) at a fixed concentration of 50 ng/mL.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Separation: Inject 5 µL of the supernatant onto a sub-2 µm UHPLC C18 column using the acidic mobile phase gradient described in Protocol A.

  • MRM Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for the target (e.g., m/z 215.1

    
     fragment) and the SIL-IS (m/z 221.1 
    
    
    
    fragment).

Experimental Data & Validation Parameters

The following table summarizes the expected validation parameters when executing the self-validating protocols described above, demonstrating the method's robustness.

Table 2: Method Validation Data Summary
Validation ParameterHPLC-UV (Protocol A)LC-MS/MS (Protocol B)Acceptance Criteria (ICH Q2)
Linearity Range 1.0 – 200 µg/mL0.5 – 500 ng/mL

Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLSignal-to-Noise

3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLSignal-to-Noise

10:1
Accuracy (Recovery) 99.2% ± 0.8%101.5% ± 2.1%98.0% – 102.0%
Precision (% RSD) 0.6% (n=6)3.2% (n=6)

2.0% (UV) /

15.0% (MS)
Peak Purity Index 0.998N/A (Mass specific)

0.990

References

  • Sigma-Aldrich - MilliporeSigma. "6-(2,3-dimethylphenoxy)pyridin-3-amine". sigmaaldrich.com.
  • BenchChem. "A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid". benchchem.com.
  • ResearchGate. "HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions". researchgate.net.
  • Royal Society of Chemistry (RSC). "Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents". rsc.org.

Sources

Safety & Regulatory Compliance

Safety

6-(2,3-Dimethylphenoxy)pyridin-3-amine proper disposal procedures

Executive Summary & Core Directive Do not treat this compound as standard organic waste. 6-(2,3-Dimethylphenoxy)pyridin-3-amine is a substituted aminopyridine.[1] While often used as a pharmaceutical intermediate (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not treat this compound as standard organic waste. 6-(2,3-Dimethylphenoxy)pyridin-3-amine is a substituted aminopyridine.[1] While often used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis), its functional groups dictate a specific disposal protocol. The presence of the aminopyridine moiety suggests potential neurotoxicity (potassium channel blockade) and high acute toxicity, while the phenoxy group increases lipophilicity, heightening aquatic toxicity risks.

The Directive: All disposal procedures must prioritize incineration via an approved hazardous waste vendor.[1] Under no circumstances should this compound be discharged into municipal water systems or mixed with oxidizing acids during waste consolidation.[1]

Hazard Profile & Mechanistic Context

To handle this chemical safely, you must understand why it is hazardous.[1]

Functional GroupHazard MechanismOperational Implication
Aminopyridine Core Neurotoxicity: Structurally similar to 4-aminopyridine (a K+ channel blocker).[1] High risk of seizure induction if ingested or absorbed.Strict PPE: Double nitrile gloves and N95/P100 respirator are mandatory to prevent dust inhalation.[1]
Primary Amine (-NH₂) Reactivity: Basic functionality.[1] Reacts exothermically with strong acids and acid chlorides.Segregation: Never consolidate with waste streams containing Nitric Acid (

) or Sulfuric Acid (

).
Phenoxy Ether Environmental Persistence: The ether linkage is stable against hydrolysis; the lipophilic methyl groups facilitate bioaccumulation.[1]Zero Discharge: All aqueous rinses must be collected as hazardous waste, not flushed.

Pre-Disposal Protocol: Segregation & Handling

Step 1: Chemical State Assessment

Is the material a pure solid, a reaction mixture, or contaminated PPE?

  • Scenario A: Pure Solid / Expired Reagent [1]

    • Action: Keep in original container if possible.[1][2] If transferring, use a wide-mouth high-density polyethylene (HDPE) jar.[1]

    • Labeling: Mark clearly as "Toxic Solid - Organic - Pyridine Derivative." [1]

  • Scenario B: Solution (Reaction Mixture)

    • Action: Verify solvent compatibility.[1]

    • Critical Check: Ensure the pH is

      
      . If acidic, neutralize slowly with Sodium Bicarbonate (
      
      
      
      ) before adding to the waste drum to prevent heat generation in the waste container.
  • Scenario C: Contaminated Sharps/Glass [1]

    • Action: Do not rinse.[1] Place directly into a rigid, puncture-proof sharps container labeled for incineration.

Step 2: Waste Stream Compatibility

This compound must be segregated into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]

Compatibility Matrix:

  • Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene.

  • Incompatible (DO NOT MIX): Nitric Acid, Peroxides, Permanganates (Risk of violent oxidation of the pyridine ring).

Disposal Workflow Visualization

The following decision tree illustrates the logical flow for categorizing and disposing of 6-(2,3-Dimethylphenoxy)pyridin-3-amine waste.

DisposalWorkflow Start Waste Material: 6-(2,3-Dimethylphenoxy)pyridin-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Material Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved SolidStream Stream: Toxic Solids (Incineration) Solid->SolidStream Double Bag/Drum SolventCheck Identify Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens HaloStream Stream: Halogenated Organics (High BTU Incineration) Halo->HaloStream NonHaloStream Stream: Non-Halogenated Organics (Fuel Blending) NonHalo->NonHaloStream

Figure 1: Decision matrix for segregating aminopyridine waste streams based on physical state and solvent composition.

Regulatory & Compliance Framework

As a researcher, you are the "Generator" of the waste. You must adhere to the following standards:

United States (RCRA - EPA)

While this specific CAS may not be explicitly "P-listed" (like 4-aminopyridine, P008), it exhibits the Characteristic of Toxicity .[1]

  • Waste Code Assignment: If the specific CAS is not listed on your facility's permit, default to D001 (Ignitable, if in solvent) and D003 (Reactive, if potentially unstable), or simply classify as "Hazardous Waste - Toxic" pending profile analysis.[1]

  • Best Practice: Manage as if it were P-listed (Acutely Hazardous).[1] This means empty containers must be triple-rinsed, and the rinsate collected as hazardous waste.[1]

European Union (REACH/ECHA)[1]
  • Classification: Likely Aquatic Chronic 2 or 3 (H411/H412) and Acute Tox 3 (H301).[1]

  • Disposal Code (EWC): 07 05 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[1]

Emergency Procedures (Spill Response)

If a spill occurs outside a fume hood:

  • Evacuate: Clear the immediate area. Aminopyridine dusts are potent respiratory irritants.[1]

  • PPE Up: Don Tyvek sleeves, double nitrile gloves, and a full-face respirator (or N95 with tight-fitting goggles).[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.

    • Liquids: Absorb with vermiculite or sand.[1] Do not use sawdust (combustible reaction risk with some amines).[1]

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid solution to protonate and solubilize residual amine, followed by a soap and water wash. Collect all sponges/wipes as hazardous waste.[1]

References

  • PubChem. Compound Summary: Aminopyridines (General Toxicity).[1] National Library of Medicine. [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste.[1] [Link]

  • ECHA (European Chemicals Agency). Substance Information: Pyridin-3-amine derivatives.[1] [Link][1]

Sources

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